Product packaging for (Rac)-Epoxiconazole(Cat. No.:CAS No. 135319-73-2)

(Rac)-Epoxiconazole

Numéro de catalogue: B601465
Numéro CAS: 135319-73-2
Poids moléculaire: 329.8 g/mol
Clé InChI: ZMYFCFLJBGAQRS-UHFFFAOYSA-N
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Description

Epoxiconazole is a prominent triazole fungicide extensively investigated for its potent, broad-spectrum protective and curative activity against a wide range of pathogenic fungi in vital crops . Its primary mechanism of action is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By disrupting membrane integrity, it effectively halts the growth and development of fungal pathogens such as those causing leaf blotch ( Septoria tritici ) and rusts ( Puccinia triticina ) in cereals, which are responsible for significant yield losses . A significant area of scientific interest is the compound's stereoselectivity; the (2S,3R)-enantiomer demonstrates superior fungicidal activity, while the (2R,3S)-enantiomer is associated with plant growth regulatory effects, offering a compelling research dimension . Beyond its direct antifungal action, studies have explored its physiological effects on plants, including its potential to improve water use efficiency and photosynthetic performance under abiotic stresses like drought . It is crucial to note that epoxiconazole is classified as a persistent environmental pollutant with a significant soil half-life . Contemporary research also focuses on its potential impacts as an endocrine disruptor, with investigations revealing its ability to alter steroidogenesis in human granulosa cells and induce neurotoxic effects, including oxidative stress and apoptosis in neural stem cells . While it has been a cornerstone in fungicide research, its approval for agricultural use has been withdrawn in the European Union due to concerns regarding human health and the environment . Consequently, current research with epoxiconazole is vital for understanding the long-term behavior of agrochemicals, developing safer alternatives, and advancing the study of stereospecificity in pesticide action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClFN3O B601465 (Rac)-Epoxiconazole CAS No. 135319-73-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2
Source PubChem
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InChI Key

ZMYFCFLJBGAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901034223
Record name 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
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Molecular Weight

329.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index]
Record name Epoxiconazole
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Vapor Pressure

0.00000045 [mmHg]
Record name Epoxiconazole
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CAS No.

135319-73-2, 106325-08-0
Record name 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole
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Record name 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
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Record name 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel
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Record name 1H-1,2,4-Triazole, 1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Stereochemistry of (rac)-Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and stereochemistry of (rac)-epoxiconazole, a broad-spectrum triazole fungicide. The document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemistry. It details the stereoisomeric configurations of epoxiconazole, their differential biological activities, and a plausible synthetic pathway to the racemic mixture.

Stereochemistry of Epoxiconazole

Epoxiconazole possesses two chiral centers located at the C2 and C3 positions of the oxirane ring, giving rise to four possible stereoisomers, which exist as two pairs of enantiomers. The commercial fungicide is primarily a racemic mixture of the cis-diastereomers, specifically the (2R,3S) and (2S,3R) enantiomers.[1][2] The IUPAC name for the racemic mixture is (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole.[1]

The spatial arrangement of the substituents on the oxirane ring significantly influences the biological activity of the stereoisomers. Research has indicated that the (2S,3R)-enantiomer exhibits significantly higher fungicidal activity against pathogenic fungi, while the (2R,3S)-enantiomer is more active in regulating plant growth.[3] Despite the potential for developing more effective, single-enantiomer fungicides, most commercial epoxiconazole products remain racemic mixtures.[3]

Below is a diagram illustrating the relationship between the different stereoisomers of epoxiconazole.

epoxiconazole_stereoisomers cluster_cis cis-Diastereomers (rac-Epoxiconazole) cluster_trans trans-Diastereomers (Byproducts) (2R,3S)-Epoxiconazole (2R,3S)-Epoxiconazole (2S,3R)-Epoxiconazole (2S,3R)-Epoxiconazole (2R,3S)-Epoxiconazole->(2S,3R)-Epoxiconazole Enantiomers (2R,3R)-Epoxiconazole (2R,3R)-Epoxiconazole (2R,3S)-Epoxiconazole->(2R,3R)-Epoxiconazole Diastereomers (2S,3S)-Epoxiconazole (2S,3S)-Epoxiconazole (2R,3S)-Epoxiconazole->(2S,3S)-Epoxiconazole Diastereomers (2S,3R)-Epoxiconazole->(2R,3R)-Epoxiconazole Diastereomers (2S,3R)-Epoxiconazole->(2S,3S)-Epoxiconazole Diastereomers (2R,3R)-Epoxiconazole->(2S,3S)-Epoxiconazole Enantiomers epoxiconazole_synthesis 4-Fluoroacetophenone 4-Fluoroacetophenone 2-Bromo-4'-fluoroacetophenone 2-Bromo-4'-fluoroacetophenone 4-Fluoroacetophenone->2-Bromo-4'-fluoroacetophenone Bromination Intermediate_A Intermediate_A 2-Bromo-4'-fluoroacetophenone->Intermediate_A Reaction with 1,2,4-Triazole rac-Epoxiconazole rac-Epoxiconazole Intermediate_A->rac-Epoxiconazole Corey-Chaykovsky Reaction o-Chlorobenzyl_chloride o-Chlorobenzyl_chloride o-Chlorobenzyl_iodide o-Chlorobenzyl_iodide o-Chlorobenzyl_chloride->o-Chlorobenzyl_iodide Finkelstein Reaction Ylide_Intermediate Ylide_Intermediate o-Chlorobenzyl_iodide->Ylide_Intermediate Reaction with (CH3)2S Ylide_Intermediate->rac-Epoxiconazole ergosterol_biosynthesis cluster_inhibition Inhibition by Epoxiconazole Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol 14-demethyl_lanosterol 14-demethyl_lanosterol Lanosterol->14-demethyl_lanosterol C14-demethylase (CYP51) ... ... 14-demethyl_lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Epoxiconazole Epoxiconazole Epoxiconazole->Lanosterol Inhibits

References

Physicochemical Properties of Epoxiconazole Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and sugar beets. The epoxiconazole molecule contains two chiral centers, resulting in the existence of four stereoisomers. The commercial product is a racemic mixture of the (2R,3S)- and (2S,3R)-enantiomers, which are the diastereomers known as cis-epoxiconazole. It is well-established that enantiomers of chiral pesticides can exhibit different biological activities, toxicities, and environmental fates. This guide provides a comprehensive overview of the physicochemical properties of epoxiconazole enantiomers, detailed experimental protocols for their analysis, and insights into their mechanism of action.

Data Presentation: Physicochemical Properties

While enantiomers of a chiral compound share the same fundamental physicochemical properties in a non-chiral environment, their interactions with chiral environments (such as biological systems) can differ significantly. Quantitative data specifically for the individual enantiomers of epoxiconazole are not extensively available in publicly accessible literature; the data presented below are for the racemic mixture of epoxiconazole. It is a critical area of research to determine if subtle differences in properties like water solubility or partition coefficient exist between the enantiomers.

PropertyValue (for racemic epoxiconazole)Citation
Molecular Formula C₁₇H₁₃ClFN₃O[1]
Molecular Weight 329.76 g/mol [2]
Water Solubility Low[1]
Octanol-Water Partition Coefficient (Log P) 3.3[1]
Vapor Pressure at 20 °C 3.5 x 10⁻⁴ mPa[1]

Experimental Protocols

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined by the saturation concentration in water at a given temperature. The flask method, suitable for substances with solubility above 10⁻² g/L, is commonly employed.[3][4]

Methodology:

  • Preparation: A supersaturated solution of the epoxiconazole enantiomer is prepared by adding an excess amount of the pure substance to distilled water in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. This can take 24 hours or longer.

  • Phase Separation: The solution is centrifuged or filtered to remove undissolved particles.

  • Analysis: The concentration of the epoxiconazole enantiomer in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Replicate and Average: The experiment is repeated to ensure reproducibility, and the average solubility is reported.

Determination of Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107/117/123)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity. It is determined by measuring the equilibrium concentration of the substance in n-octanol and water.

Shake-Flask Method (OECD 107): [6][7]

  • Preparation: A solution of the epoxiconazole enantiomer is prepared in either n-octanol or water.

  • Partitioning: A known volume of this solution is mixed with a known volume of the other solvent (water or n-octanol) in a separatory funnel.

  • Equilibration: The funnel is shaken to facilitate the partitioning of the analyte between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate.

  • Analysis: The concentration of the epoxiconazole enantiomer in each phase is determined by a suitable analytical method like HPLC.

  • Calculation: The Log P value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

HPLC Method (OECD 117): [8]

This method is an indirect estimation of Log P based on the retention time of the substance on a reversed-phase HPLC column.

  • Calibration: A series of reference compounds with known Log P values are injected into the HPLC system to create a calibration curve of retention time versus Log P.

  • Analysis: The epoxiconazole enantiomer is injected under the same chromatographic conditions.

  • Calculation: The Log P of the enantiomer is determined from its retention time using the calibration curve.

Chiral Separation of Epoxiconazole Enantiomers by HPLC

The separation of epoxiconazole enantiomers is crucial for studying their individual properties and biological activities. This is typically achieved using chiral HPLC.

Methodology: [9][10][11]

  • Chiral Stationary Phase (CSP): A column with a chiral stationary phase is used. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives (e.g., Lux i-Amylose-3 or microcrystalline cellulose triacetate), have proven effective.[9][10]

  • Mobile Phase: A suitable mobile phase is selected to achieve optimal separation. This often consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) for normal-phase chromatography, or a mixture of water/buffer and an organic solvent (like acetonitrile or methanol) for reversed-phase chromatography.[11]

  • Detection: A UV detector is commonly used for detection, typically at a wavelength of 230 nm.[10]

  • Optimization: Parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks.

Mandatory Visualizations

Experimental Workflow for Physicochemical Property Determination

G cluster_prep Sample Preparation cluster_solubility Water Solubility (OECD 105) cluster_logp Log P (OECD 107) cluster_chiral Chiral Separation (HPLC) start Pure Epoxiconazole Enantiomer sol_prep Prepare Supersaturated Aqueous Solution start->sol_prep logp_prep Prepare Solution in n-Octanol or Water start->logp_prep chiral_prep Dissolve Racemic Mixture in Mobile Phase sol_equil Equilibrate (Constant T, Agitation) sol_prep->sol_equil sol_sep Phase Separation (Centrifuge/Filter) sol_equil->sol_sep sol_anal Analyze Aqueous Phase (HPLC-UV) sol_sep->sol_anal sol_res Solubility Value sol_anal->sol_res logp_part Partition with Second Solvent logp_prep->logp_part logp_equil Equilibrate (Shaking) logp_part->logp_equil logp_sep Phase Separation logp_equil->logp_sep logp_anal Analyze Both Phases (HPLC-UV) logp_sep->logp_anal logp_calc Calculate Log P logp_anal->logp_calc logp_res Log P Value logp_calc->logp_res chiral_inj Inject into Chiral HPLC System chiral_prep->chiral_inj chiral_sep Separation on Chiral Stationary Phase chiral_inj->chiral_sep chiral_det Detect Enantiomers (UV Detector) chiral_sep->chiral_det chiral_res Separated Enantiomer Peaks chiral_det->chiral_res

Caption: Workflow for determining key physicochemical properties of epoxiconazole enantiomers.

Signaling Pathway: Mechanism of Action of Epoxiconazole

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Epoxiconazole cluster_effect Cellular Effect acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 Catalysis disrupted_membrane Disrupted Fungal Cell Membrane cyp51->ergosterol Blocked Step epox Epoxiconazole Enantiomers epox->cyp51 Inhibition

References

Toxicological Profile of (Rac)-Epoxiconazole and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the racemic mixture of the fungicide epoxiconazole, with a focus on its isomers where data is available. The information is compiled from a range of scientific literature and regulatory documents to support research and development activities.

Executive Summary

Epoxiconazole is a broad-spectrum triazole fungicide that has been widely used in agriculture. Its toxicological profile is characterized by effects on the liver, endocrine system, and reproductive and developmental processes. The primary mechanism of action involves the inhibition of cytochrome P450 (CYP) enzymes, leading to disruptions in steroidogenesis. While the racemic mixture has been extensively studied, data on the specific toxicological properties of its individual enantiomers in mammalian systems are limited. This guide summarizes the key toxicological endpoints, details the experimental methodologies used in pivotal studies, and visualizes the known signaling pathways affected by epoxiconazole.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for (Rac)-Epoxiconazole. Data for individual isomers in mammalian systems are largely unavailable in the public domain.

Table 1: Acute Toxicity of this compound

EndpointValueSpeciesRouteSource
LD50>5000 mg/kgRatOral[1]
LD50>2000 mg/kgRatDermal[1]
LC50>5.3 mg/L/4hRatInhalation[1]

Table 2: Repeated Dose Toxicity and Carcinogenicity of this compound

Study TypeSpeciesNOAELLOAELKey EffectsSource
90-Day Oral ToxicityRat (Female)8 mg/kg/day21 mg/kg/dayHistopathological effects on the liver.[2]
90-Day Oral ToxicityRat (Male)No NOAEL established-Significant decreases in adrenal weights at all dose levels.[2]
18-Month CarcinogenicityMouse0.8 mg/kg bw/day-Liver effects (increased organ weights, changes in clinical chemistry and histology), liver cell adenomas and carcinomas.[3]
24-Month Chronic Toxicity/CarcinogenicityRat8 mg/kg bw/day (Carcinogenicity)45 mg/kg bw/day (approx.)Ovarian tumors.[3]

Table 3: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesNOAELLOAELKey EffectsSource
Two-Generation ReproductionRat2.3 mg/kg bw/day (Parental, Reproductive, and Offspring)23 mg/kg bw/dayReduced body weight, vaginal hemorrhages (parental); increased perinatal mortality, edema (offspring); impaired fertility, prolonged gestation, dystocia.[3]
Developmental ToxicityRat--Increased incidence of minor skeletal variations (rudimentary cervical ribs and accessory 14th rib).[2]
Developmental ToxicityRabbit--No evidence of increased fetal sensitivity.[2]

Table 4: Enantioselective Ecotoxicity of Epoxiconazole Isomers

OrganismEndpoint(+)-Epoxiconazole(-)-EpoxiconazoleRacemateSource
Scenedesmus obliquus (Green Alga)72h-EC50More toxic than (-) and racemateLess toxic than (+) but more than racemateLeast toxic

Note: Specific quantitative values for the enantiomers in this study were not provided in the abstract.

Experimental Protocols

The toxicological evaluation of epoxiconazole has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

A two-generation study is designed to assess the effects of a substance on the reproductive performance of two generations of animals.[4][5][6]

  • Test Species: Rat is the preferred species.[4][5]

  • Administration: The test substance is typically administered orally through the diet, drinking water, or by gavage.[7]

  • Dosing: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality or severe suffering.[7]

  • Exposure Period:

    • P (Parental) Generation: Dosing begins in young adult males and females before mating, continues through mating, gestation, and lactation.

    • F1 (First Filial) Generation: Offspring are exposed from conception through lactation. After weaning, selected F1 animals are dosed through maturity, mating, and the production of the F2 generation.

  • Key Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and detailed post-mortem examination including organ weights and histopathology of reproductive organs.

    • Offspring (F1 and F2): Viability, sex ratio, body weight, physical development (e.g., anogenital distance, nipple retention), and post-mortem examination of selected pups.[4][5]

In a two-generation study on epoxiconazole in rats, the top dose tested was 250 ppm (approximately 23 mg/kg bw/day).[3]

Carcinogenicity Bioassay (Following OECD Guideline 451)

Carcinogenicity studies are long-term in vivo assays to determine the carcinogenic potential of a chemical.[8][9][10]

  • Test Species: Typically conducted in two rodent species, most commonly rats and mice.[9]

  • Administration: The route of exposure is usually oral (in the diet).

  • Dosing: At least three dose levels plus a concurrent control group are used, with at least 50 animals of each sex per group. The highest dose is typically the maximum tolerated dose (MTD).[8]

  • Duration: For rats, the study duration is typically 24 months, and for mice, it is 18 to 24 months.[8][9]

  • Key Endpoints Evaluated:

    • Survival and body weight changes over the course of the study.

    • Daily clinical observations for signs of toxicity and tumor development.

    • Comprehensive gross necropsy at the end of the study.

    • Histopathological examination of all organs and tissues from all animals, with a particular focus on neoplastic lesions.[8]

A 79-week dietary carcinogenicity study in mice used dose levels of 0, 1, 5, 200, and 500 ppm of epoxiconazole.[2] A 24-month study in rats used dose levels of 0, 30, 150, 750, and 1500 ppm.[3]

In Vitro Aromatase Inhibition Assay

This assay is used to assess the potential of a substance to inhibit the enzyme aromatase (CYP19), which is crucial for estrogen biosynthesis.[1][11][12]

  • Test System: Commonly used systems include human placental microsomes, which are a rich source of aromatase, or the H295R human adrenocortical carcinoma cell line, which expresses many of the key enzymes in the steroidogenesis pathway.[11][13]

  • Methodology (Tritiated Water-Release Assay):

    • The test system (microsomes or cell lysate) is incubated with a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione).

    • Aromatase converts the androgen to estrogen, releasing a tritium atom that forms ³H₂O.

    • The reaction is stopped, and the aqueous phase containing ³H₂O is separated from the remaining radiolabeled substrate.

    • The amount of ³H₂O is quantified by liquid scintillation counting and is directly proportional to the aromatase activity.

    • The assay is performed with and without the test substance at various concentrations to determine the concentration that causes 50% inhibition (IC50).[12]

Epoxiconazole has been shown to be an inhibitor of aromatase in in vitro studies.[2]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of epoxiconazole is primarily attributed to its ability to interfere with key biological pathways, particularly those involved in hormone synthesis and xenobiotic metabolism.

Inhibition of Steroidogenesis

Epoxiconazole, like other triazole fungicides, inhibits cytochrome P450 enzymes. A key target is CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol synthesis in fungi.[14][15] However, epoxiconazole also inhibits mammalian CYP enzymes involved in steroidogenesis, notably aromatase (CYP19A1) and potentially CYP17.[9][16] Inhibition of aromatase blocks the conversion of androgens to estrogens, leading to hormonal imbalances that can result in reproductive and developmental toxicity.[9]

Steroidogenesis_Inhibition cluster_steroid_pathway Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a_OH_Progesterone 17α-Hydroxyprogesterone Progesterone->17a_OH_Progesterone CYP17A1 Androstenedione Androstenedione 17a_OH_Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Epoxiconazole Epoxiconazole Aromatase (CYP19A1) Aromatase (CYP19A1) Epoxiconazole->Aromatase (CYP19A1) Inhibition CYP17A1 CYP17A1 Epoxiconazole->CYP17A1 Potential Inhibition

Caption: Epoxiconazole inhibits aromatase (CYP19A1), disrupting estrogen synthesis.

Aryl Hydrocarbon Receptor (AHR) Signaling

Epoxiconazole has been shown to activate the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism.[15] Upon activation, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the induction of genes encoding Phase I and Phase II metabolizing enzymes, such as CYP1A1 and CYP1A2. AHR activation can also interfere with other signaling pathways, contributing to the toxic effects of epoxiconazole.[15]

AHR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Epoxiconazole_cyto Epoxiconazole AHR_complex AHR Complex (AHR + HSP90 + etc.) Epoxiconazole_cyto->AHR_complex Binding & Activation AHR_activated Activated AHR AHR_complex->AHR_activated Translocation ARNT ARNT AHR_activated->ARNT Dimerization AHR_ARNT_complex AHR-ARNT Heterodimer AHR_activated->AHR_ARNT_complex ARNT->AHR_ARNT_complex XRE Xenobiotic Response Element (XRE) AHR_ARNT_complex->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, CYP1A2) XRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolizing Enzymes mRNA->Proteins Proteins->Epoxiconazole_cyto Metabolism

Caption: Epoxiconazole activates the AHR signaling pathway, inducing metabolic enzymes.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Studies have indicated that epoxiconazole can modulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARα.[10] PPARs are nuclear receptors that regulate lipid metabolism and energy homeostasis. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) on target genes. This can lead to changes in the expression of genes involved in fatty acid oxidation and lipid transport, potentially contributing to the liver effects observed with epoxiconazole, such as hepatomegaly and changes in lipid profiles.[10]

PPAR_Signaling cluster_cytoplasm_nucleus Cytoplasm / Nucleus Epoxiconazole Epoxiconazole PPARa PPARα Epoxiconazole->PPARa Activation PPAR_RXR_complex PPARα-RXR Heterodimer PPARa->PPAR_RXR_complex RXR RXR RXR->PPAR_RXR_complex PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_complex->PPRE Binding Target_Genes Target Genes (Lipid Metabolism) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Metabolic Proteins mRNA->Proteins

Caption: Epoxiconazole modulates the PPARα signaling pathway, affecting lipid metabolism.

Conclusion

The toxicological profile of this compound is well-characterized, with the liver and the endocrine system being the primary targets. Its mechanism of toxicity is linked to the inhibition of crucial CYP450 enzymes and the modulation of nuclear receptor signaling pathways, including AHR and PPAR. While comprehensive data exists for the racemic mixture, a significant data gap remains regarding the specific toxicological properties of its individual enantiomers in mammalian systems. Further research into the enantiomer-specific toxicity and toxicokinetics would provide a more refined understanding of the risks associated with epoxiconazole exposure and could inform the development of safer alternatives. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field.

References

(Rac)-Epoxiconazole: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class of compounds. It is widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and sugar beets. Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, analytical methodologies for its detection, and a summary of key toxicological and environmental data.

Chemical Identity

This compound is a racemic mixture of enantiomers. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 135319-73-2 (for the racemate)[1][2][3]
Alternate CAS Numbers 106325-08-0, 133855-98-8[4]
Molecular Formula C₁₇H₁₃ClFN₃O[1][2][3]
Molecular Weight 329.76 g/mol [1][2][3]
IUPAC Name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole[1]
Appearance White to off-white solid[2][3]
Melting Point 134 °C[1]
Water Solubility 8.42 mg/L (at 20°C)[1]
SMILES Clc1ccccc1C2OC2(Cn3cncn3)c4ccc(F)cc4[1]

Mechanism of Action: Inhibition of Sterol Biosynthesis

Epoxiconazole's primary mode of action is the inhibition of the C14-demethylase enzyme (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][5][6] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting C14-demethylase, epoxiconazole disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane structure inhibits fungal growth and proliferation.[2][7][8]

Figure 1: Mechanism of action of Epoxiconazole in the ergosterol biosynthesis pathway.

Experimental Protocols: Analytical Methods for Detection

A variety of analytical methods have been developed for the detection and quantification of epoxiconazole in different matrices. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a commonly used technique due to its high sensitivity and selectivity.[9][10] Gas chromatography with an electron capture detector (GC-ECD) and reversed-phase HPLC (RP-HPLC) are also employed.[11][12][13]

Sample Preparation and Extraction (QuEChERS Method)

A widely adopted method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[14]

  • Homogenization: A representative sample (e.g., 10 g of soil or crop material) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Analysis: The final extract is filtered and analyzed by HPLC-MS/MS or another suitable instrument.

G General Workflow for Epoxiconazole Residue Analysis Sample_Collection Sample Collection (e.g., soil, crop) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Salting_Out Salting Out & Centrifugation Extraction->Salting_Out dSPE_Cleanup d-SPE Cleanup Salting_Out->dSPE_Cleanup Analysis Instrumental Analysis (e.g., HPLC-MS/MS) dSPE_Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

References

The Discovery, Development, and Scientific Profile of Epoxiconazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxiconazole, a broad-spectrum systemic fungicide, has played a significant role in agriculture for the control of a wide array of fungal diseases in various crops since its introduction. Developed and brought to market by BASF in the early 1990s, this triazole fungicide's efficacy stems from its targeted inhibition of sterol biosynthesis, a critical pathway for the integrity of fungal cell membranes. This document provides an in-depth technical guide on the discovery, history, mode of action, and key developmental aspects of epoxiconazole. It includes a summary of its physicochemical properties, efficacy data, a detailed experimental protocol for assessing its bioactivity, and diagrams illustrating its mechanism and development workflow.

Discovery and History

Epoxiconazole was developed by BASF in 1985 and first introduced to the market in France in 1993 under the trade name Opus®.[1] As a member of the azole class of fungicides, it was designed to protect a variety of crops, most notably cereals like wheat and barley, from devastating fungal pathogens.[2][3] Its development marked an advancement in the triazole family, offering improved potency and a broad spectrum of activity against diseases such as leaf blotch (Septoria tritici) and rusts (Puccinia spp.), which can cause significant yield losses.[2][3][4]

Over the years, its application expanded to other crops including soybeans, rice, coffee, and sugar beets.[1][2] Despite the emergence of resistance to some fungicide classes, epoxiconazole maintained its effectiveness for over two decades against key wheat diseases.[2] However, due to regulatory concerns regarding its potential impact on human health and the environment, its use has been restricted in some regions.[2][5] In the European Union, the approval for epoxiconazole was not renewed, and its use was phased out, with a final usage date of October 31, 2021.[5][6][7]

Physicochemical and Toxicological Properties

The chemical and physical properties of epoxiconazole are critical to its formulation and environmental fate.

PropertyValueReference(s)
IUPAC Name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole[2]
Chemical Formula C₁₇H₁₃ClFN₃O[2]
Molar Mass 329.76 g/mol [2]
Melting Point 134 °C[2]
Water Solubility 8.42 mg/L (at 20°C)[2]
Density 1.374 g/cm³[2]
Vapor Pressure 4.5 x 10⁻⁷ mmHg[8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Epoxiconazole's fungicidal activity is derived from its function as a demethylation inhibitor (DMI).[9] It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[10][12]

By inhibiting CYP51, epoxiconazole blocks the conversion of lanosterol to ergosterol.[12] This disruption leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[11] The resulting fungal cell membranes have altered permeability and fluidity, which impairs the function of membrane-bound enzymes and ultimately inhibits fungal growth and proliferation.[11] Epoxiconazole has also been noted to increase the activity of chitinase in crops, which can cause the contraction of fungal haustoria, further inhibiting pathogen invasion.[1]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Epoxiconazole Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Inhibition Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Epoxiconazole Epoxiconazole Epoxiconazole->Inhibition Inhibits

Inhibition of the ergosterol biosynthesis pathway by epoxiconazole.

Synthesis and Manufacturing

The commercial synthesis of epoxiconazole is a multi-step process.[13] While specific proprietary details vary, the general approach involves the construction of a substituted propyl chain that features both a chlorophenyl and a fluorophenyl group. A key step in the synthesis is the formation of an epoxide ring, which is crucial for the molecule's stereochemistry and high biological activity.[13] This complex structure is then linked to a 1,2,4-triazole ring to yield the final active ingredient.[13] Various synthetic routes have been patented, often focusing on improving yield, reducing costs, and minimizing environmental impact.[14][15][16]

Biological Efficacy and Spectrum of Activity

Epoxiconazole is effective against a broad range of fungal pathogens in the Ascomycota and Basidiomycota phyla.[3] It is used to control diseases in cereals, soybeans, bananas, rice, and coffee, among others.[2]

PathogenCommon DiseaseCrop(s)Reference(s)
Mycosphaerella graminicola (Septoria tritici)Septoria Leaf BlotchWheat[2]
Puccinia triticinaLeaf RustWheat[2]
Puccinia striiformisStripe RustWheat[17]
Fusarium spp.Fusarium Head BlightWheat[9]
Magnaporthe oryzaeRice BlastRice[18]

Efficacy Data (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a common measure of a fungicide's potency.

Target OrganismEC₅₀ Value (µg/mL)Reference(s)
Magnaporthe oryzae (90 isolates)0.11 - 0.86 (avg. 0.26)[18]

Experimental Protocol: In Vitro Fungicide Efficacy Assay

The following is a representative protocol for determining the in vitro efficacy of epoxiconazole against a target fungal pathogen using a mycelial growth inhibition assay on solid medium. This method is standard for calculating EC₅₀ values.[19][20]

Objective: To determine the concentration of epoxiconazole that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).

Materials:

  • Pure culture of the target fungus (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade epoxiconazole

  • Sterile distilled water

  • Solvent (e.g., acetone or DMSO) for stock solution

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes

  • Laminar flow hood

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of epoxiconazole by dissolving the technical grade compound in a minimal amount of a suitable solvent (e.g., 100 mg in 10 mL of acetone).

  • Working Solutions: Create a serial dilution from the stock solution to prepare working concentrations. For example, to test concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL, add the appropriate volume of stock solution to molten PDA (cooled to ~50°C) before pouring plates. Ensure the final solvent concentration is consistent across all treatments (including the control) and is non-fungitoxic (typically <1% v/v).

  • Plate Preparation: Pour the fungicide-amended PDA into sterile Petri dishes (~20 mL per plate). Also, prepare control plates containing PDA with the solvent but without the fungicide. Allow the agar to solidify in a laminar flow hood.

  • Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing (3-5 day old) culture of the target fungus. Place one plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 25°C).

  • Data Collection: After a set incubation period (e.g., 72-96 hours), or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter (in mm) for each plate. Take two perpendicular measurements and calculate the mean.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the formula: MGI (%) = [(dc - dt) / dc] x 100 Where dc is the mean diameter of the control colony and dt is the mean diameter of the treated colony.

    • Perform a probit or logistic regression analysis by plotting the percentage of inhibition against the log-transformed fungicide concentrations.

    • Use the resulting regression equation to calculate the EC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Epoxiconazole Stock Solution B Prepare Serial Dilutions A->B C Amend Molten Agar with Fungicide B->C D Pour Petri Plates C->D E Inoculate Plates with Fungal Mycelial Plugs D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameters F->G H Calculate Percent Inhibition G->H I Perform Probit/Logistic Regression H->I J Determine EC₅₀ Value I->J

Workflow for an in vitro fungicide efficacy assay.

Conclusion

Epoxiconazole represents a significant development in the history of triazole fungicides, providing effective and broad-spectrum disease control for staple crops for several decades. Its targeted mode of action, inhibiting the crucial ergosterol biosynthesis pathway in fungi, made it a valuable tool for farmers worldwide. While regulatory changes have limited its use in some regions due to environmental and health concerns, the study of its development, mechanism, and efficacy provides important insights for the ongoing discovery and design of new, safer, and more effective crop protection solutions.

References

Spectroscopic Analysis of (Rac)-Epoxiconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Data for the Characterization of the Fungicide (Rac)-Epoxiconazole.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a broad-spectrum triazole fungicide. The information presented is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and agrochemical research. This document outlines the key spectroscopic identifiers of this compound through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Introduction

This compound, with the chemical formula C₁₇H₁₃ClFN₃O, is a systemic fungicide used to control a wide range of fungal diseases in various crops.[1] Its complex stereochemistry and functional groups necessitate precise analytical techniques for its identification and quantification. Spectroscopic methods are indispensable tools for the structural elucidation and characterization of such organic molecules. This guide summarizes the essential spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data Analysis

The following sections present the quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for this compound were acquired in deuterated chloroform (CDCl₃).[2]

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.8 - 7.0m-Aromatic protons
4.8d14.0-CH₂- ( diastereotopic)
4.3d14.0-CH₂- (diastereotopic)
4.2s-Epoxide proton

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
162.5C-F (Aromatic)
151.0C-N (Triazole)
144.5C-N (Triazole)
135 - 115Aromatic Carbons
70.5C-O (Epoxide)
67.0C-O (Epoxide)
55.0-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here was obtained using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS).

m/zRelative Abundance (%)
330.08100
169.0585
127.0480
261.0575
109.0470
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H stretch (aromatic)
2980 - 2850C-H stretch (aliphatic)
1600 - 1450C=C stretch (aromatic)
1510N=N stretch (triazole)
1250C-O stretch (epoxide)
1100C-N stretch
830C-Cl stretch
815C-F stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is approximately 4-5 cm.

¹H NMR Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • The data is processed with a Fourier transform, and the chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is acquired on the same spectrometer.

  • Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.

  • A wider spectral width (e.g., 0-220 ppm) is used.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

  • Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • The solution should be filtered to remove any particulate matter.

LC-ESI-MS Analysis:

  • The analysis is performed using a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • A C18 reversed-phase column is typically used for chromatographic separation.

  • A gradient elution with mobile phases such as water and acetonitrile, often with a small amount of formic acid to aid ionization, is employed.

  • The ESI source is operated in positive ion mode.

  • The mass spectrometer is set to scan a mass range that includes the expected molecular ion of Epoxiconazole (m/z 330.08 for [M+H]⁺).

  • For fragmentation studies (MS/MS), the molecular ion is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID), with the resulting fragment ions analyzed in the second mass analyzer.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FT-IR Analysis:

  • The analysis is performed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • A background spectrum of the clean, empty ATR crystal is recorded first.

  • The sample spectrum is then recorded.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical spectral range is 4000-400 cm⁻¹.

Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic data analysis and the relationship between the different spectroscopic techniques in structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Rac-Epoxiconazole Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in ACN/MeOH Sample->Prep_MS Prep_IR Solid Sample Sample->Prep_IR NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq MS_Acq LC-MS System Prep_MS->MS_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data IR_Data IR Spectrum (Absorption Frequencies) IR_Acq->IR_Data Interpretation Structural Elucidation NMR_Data->Interpretation MS_Data->Interpretation IR_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

Spectroscopic_Synergy Structure { this compound | C17H13ClFN3O } NMR NMR Spectroscopy ¹H NMR: H framework ¹³C NMR: C backbone Structure->NMR Provides MS Mass Spectrometry Molecular Weight Fragmentation Pattern Structure->MS Provides IR IR Spectroscopy Functional Groups Structure->IR Provides NMR->Structure Confirms MS->Structure Confirms IR->Structure Confirms

Caption: Synergy of Spectroscopic Techniques in Structural Elucidation.

References

Methodological & Application

Application Note: Chiral Separation of (Rac)-Epoxiconazole Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxiconazole is a broad-spectrum fungicide widely used in agriculture. It possesses two chiral centers, leading to the existence of enantiomers. The differential biological activity and environmental fate of these enantiomers necessitate their effective separation and quantification. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (Rac)-Epoxiconazole, suitable for research, quality control, and environmental analysis.

Principle

The enantiomers of this compound are separated on a chiral stationary phase (CSP) through stereoselective interactions. The differential affinity of the enantiomers for the CSP results in different retention times, allowing for their individual quantification. This method utilizes a polysaccharide-based CSP, which has demonstrated excellent enantioselectivity for this compound.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.[1]

  • Chiral Column: Lux® i-Amylose-3 (immobilized polysaccharide-based chiral stationary phase). An alternative is a microcrystalline cellulose triacetate (MCTA) column.[1][2][3]

  • Data Acquisition: Chromatography data station for data collection and processing.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Ammonium acetate and formic acid (analytical grade).

  • Sample: this compound standard.

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 5 mM Ammonium Acetate and 0.05% Formic Acid.[1]

  • Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation of Epoxiconazole.

ParameterCondition 1Condition 2
Chiral Stationary Phase Lux® i-Amylose-3Microcrystalline Cellulose Triacetate (MCTA)
Mobile Phase Acetonitrile / Water with 5 mM Ammonium Acetate and 0.05% Formic Acid (65:35 v/v)[1]Methanol or Ethanol in water[2]
Flow Rate 1.0 mL/min[1]Not Specified
Column Temperature 30°CNot Specified
Injection Volume 10 µL[1]20 µL[2]
Detection Wavelength 230 nm[2][4][5]230 nm[2][4][5]

4. Sample Preparation

For the analysis of formulated products or technical grade material, dissolve the sample in methanol and dilute to the working concentration with the mobile phase. For environmental samples such as water or soil, a more extensive sample preparation is required.

  • Water Samples: Direct injection may be possible for concentrations within the range of 1-1000 mg/L.[2] For lower concentrations, a solid-phase extraction (SPE) clean-up may be necessary.[6]

  • Soil Samples: Extraction with methanol followed by a clean-up step is typically required.[2][6] An achiral-chiral column switching technique can also be employed for complex matrices.[2][6]

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The relative standard deviation (RSD) for the peak areas and retention times should be less than 2.0%. The resolution between the two enantiomer peaks should be greater than 1.5.

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation of Epoxiconazole enantiomers based on the described methods.

Chiral Stationary PhaseEnantiomer 1 Retention Time (min)Enantiomer 2 Retention Time (min)Resolution (Rs)
Lux® i-Amylose-3Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
MCTAData not available in provided search resultsData not available in provided search results1.15[6]

Note: Specific retention times can vary depending on the exact HPLC system, column batch, and mobile phase preparation. The provided resolution value is a key indicator of successful separation.

Diagrams

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare this compound Standard Injection Inject Sample Standard->Injection MobilePhase Prepare Mobile Phase Separation Chiral Separation on CSP MobilePhase->Separation Injection->Separation Detection UV Detection at 230 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Enantiomers Integration->Quantification

Caption: Experimental workflow for the chiral separation of this compound by HPLC.

G rac_epoxiconazole This compound (Mixture of Enantiomers) chiral_column Chiral Stationary Phase (e.g., Lux i-Amylose-3) rac_epoxiconazole->chiral_column Differential Interaction enantiomer1 Enantiomer 1 chiral_column->enantiomer1 Weaker Interaction (Elutes First) enantiomer2 Enantiomer 2 chiral_column->enantiomer2 Stronger Interaction (Elutes Second)

Caption: Logical relationship of chiral separation on a stationary phase.

References

Application Notes and Protocols for the Enantioselective Analysis of Epoxiconazole in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxiconazole is a broad-spectrum chiral fungicide widely used in agriculture. Due to the enantioselective bioactivity and degradation of its enantiomers in the environment, it is crucial to develop analytical methods that can distinguish and quantify these stereoisomers in environmental matrices such as soil and water.[1][2][3] These application notes provide detailed protocols for the extraction, cleanup, and enantioselective analysis of epoxiconazole in soil and water samples using high-performance liquid chromatography (HPLC) based methods.

Analytical Principles

The enantioselective analysis of epoxiconazole typically involves the following key steps:

  • Sample Preparation: Extraction of epoxiconazole from the soil or water matrix, followed by cleanup to remove interfering substances.

  • Chiral Separation: Separation of the epoxiconazole enantiomers using a chiral stationary phase (CSP) in an HPLC system.

  • Detection and Quantification: Detection of the separated enantiomers using a suitable detector (e.g., UV or Mass Spectrometry) and quantification based on calibration standards.

Experimental Protocols

Soil Sample Preparation

This protocol outlines the extraction and cleanup of epoxiconazole from soil samples.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • n-hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

Procedure:

  • Sieving and Homogenization: Air-dry the soil sample, remove any stones and plant debris, and pass it through a 2 mm sieve to ensure homogeneity.[4]

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and vortex for 2 minutes.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with 20 mL of acetonitrile each time.

    • Combine all the supernatants.

  • Cleanup:

    • Concentrate the combined extract to approximately 2 mL using a rotary evaporator at 40°C.

    • Add 10 mL of n-hexane to the concentrated extract and vortex for 1 minute for liquid-liquid partitioning.

    • Discard the n-hexane layer. Repeat this step twice.

    • Pass the acetonitrile phase through a filter containing anhydrous sodium sulfate.

    • Further concentrate the extract to near dryness and redissolve in 1 mL of the mobile phase for HPLC analysis.

Water Sample Preparation

This protocol describes the extraction of epoxiconazole from water samples.

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Separatory funnel (1 L)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Measure 500 mL of the water sample into a 1 L separatory funnel.

    • Add 50 mL of dichloromethane and shake vigorously for 5 minutes.

    • Allow the layers to separate and collect the organic (lower) layer.

    • Repeat the extraction twice more with 50 mL of dichloromethane each time.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to dryness using a rotary evaporator at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Enantioselective HPLC Analysis

This section details the conditions for the chiral separation and quantification of epoxiconazole enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a tandem mass spectrometer (MS/MS).

  • Chiral Column: Microcrystalline cellulose triacetate (MCTA) or Cellulose-tris(3,5-dimethylphenylcarbamate) based columns are commonly used.[5][6][7]

Chromatographic Conditions:

ParameterCondition 1: HPLC-UVCondition 2: HPLC-MS/MS
Chiral Column Microcrystalline cellulose triacetate (MCTA), 150 x 3 mm, 15-25 µmPhenomenex Lux Cellulose-1, 250 x 4.6 mm
Mobile Phase Methanol:Water (80:20, v/v)Acetonitrile:Water (70:30, v/v)
Flow Rate 0.5 mL/min0.8 mL/min
Column Temperature 25°C30°C
Injection Volume 20 µL10 µL
Detection UV at 230 nm[5]MS/MS with Electrospray Ionization (ESI)

Data Presentation

The following tables summarize the quantitative data for the enantioselective analysis of epoxiconazole in soil and water samples.

Table 1: Method Performance for Epoxiconazole Enantiomers in Water

Parameter(-)-Epoxiconazole(+)-EpoxiconazoleReference
Limit of Detection (LOD) 0.001 mg/kg0.001 mg/kg[8]
Limit of Quantification (LOQ) 0.005 mg/kg0.005 mg/kg[8]
Recovery (%) 92.5 ± 4.895.1 ± 3.7[8]

Table 2: Method Performance for Epoxiconazole Enantiomers in Soil

Parameter(-)-Epoxiconazole(+)-EpoxiconazoleReference
Limit of Detection (LOD) 0.006 mg/kg0.006 mg/kg[8]
Limit of Quantification (LOQ) 0.03 mg/kg0.03 mg/kg[8]
Recovery (%) 88.7 ± 5.291.3 ± 4.5[8]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures.

Enantioselective_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample extraction_soil Extraction with Acetonitrile soil_sample->extraction_soil water_sample Water Sample extraction_water Liquid-Liquid Extraction with DCM water_sample->extraction_water cleanup_soil Cleanup (LLE & SPE) extraction_soil->cleanup_soil concentration Concentration & Reconstitution extraction_water->concentration cleanup_soil->concentration hplc Chiral HPLC Separation concentration->hplc detection UV or MS/MS Detection hplc->detection quantification Quantification detection->quantification

Caption: Overall workflow for the enantioselective analysis of epoxiconazole.

Soil_Sample_Prep_Workflow start Homogenized Soil Sample (10g) add_acn Add 20mL Acetonitrile start->add_acn vortex_sonicate Vortex (2 min) & Sonicate (15 min) add_acn->vortex_sonicate centrifuge Centrifuge (4000 rpm, 10 min) vortex_sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction combine_extracts Combine Supernatants repeat_extraction->combine_extracts concentrate Concentrate to ~2mL combine_extracts->concentrate lle_hexane LLE with n-hexane (3x) concentrate->lle_hexane filter_concentrate Filter & Concentrate to Dryness lle_hexane->filter_concentrate reconstitute Reconstitute in 1mL Mobile Phase filter_concentrate->reconstitute end Analysis by HPLC reconstitute->end

Caption: Detailed workflow for soil sample preparation.

Water_Sample_Prep_Workflow start Water Sample (500mL) add_dcm Add 50mL Dichloromethane start->add_dcm shake Shake Vigorously (5 min) add_dcm->shake separate_layers Separate Organic Layer shake->separate_layers repeat_extraction Repeat Extraction 2x separate_layers->repeat_extraction combine_extracts Combine Organic Extracts repeat_extraction->combine_extracts dry_extract Dry with Anhydrous Na2SO4 combine_extracts->dry_extract concentrate Concentrate to Dryness dry_extract->concentrate reconstitute Reconstitute in 1mL Mobile Phase concentrate->reconstitute end Analysis by HPLC reconstitute->end

Caption: Detailed workflow for water sample preparation.

References

Application Notes and Protocols for Epoxiconazole Residue Analysis in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the analysis of epoxiconazole residues in various agricultural products. The protocols outlined below are based on established and validated analytical techniques, primarily focusing on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by instrumental analysis using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or tandem Mass Spectrometry (LC-MS/MS).

Overview

Epoxiconazole is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops such as cereals, rice, beans, and zucchini.[1][2] Monitoring its residue levels in agricultural commodities is crucial for ensuring food safety and compliance with regulatory limits. This protocol details the necessary steps for accurate and precise quantification of epoxiconazole residues.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this protocol, including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates in various agricultural matrices.

Table 1: Method Validation Data for Epoxiconazole Analysis

Analytical MethodMatrixFortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)LOQ (mg/kg)Reference
HPLC-DADBeans0.01, 0.1, 1.096 - 1020.98 - 1.520.01[1]
HPLC-DADZucchini0.01, 0.1, 1.096 - 1020.98 - 1.520.01[1]
GC-ECDWheat Grain0.01, 0.1, 282 - 933.0 - 9.70.01[2]
GC-ECDWheat Plant0.01, 0.1, 1082 - 933.0 - 9.70.01[2]
GC-ECDSoil0.01, 0.1, 282 - 933.0 - 9.70.01[2]
LC-MS/MSSoil0.01 - 1.0081.2 - 100.2< 140.001 - 0.003[3][4]
LC-MS/MSEarthworms0.01 - 1.0081.2 - 100.2< 140.001 - 0.003[3][4]
LC-MS/MSBrown Rice0.01, 5.089.2 - 104.14.6 - 14.40.01[5]
LC-MS/MSRice Straw0.01, 5.089.2 - 104.14.6 - 14.40.01[5]
LC-MS/MSRice Hull0.01, 5.089.2 - 104.14.6 - 14.40.01[5]

Experimental Protocols

The following sections provide detailed step-by-step procedures for sample preparation and analysis.

Sample Preparation: QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[6][7]

3.1.1. Materials and Reagents

  • Homogenized agricultural product sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) (for pigmented samples)

  • Centrifuge tubes (50 mL and 15 mL)

  • High-speed blender or homogenizer

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

  • Syringe filters (0.22 µm PTFE)

3.1.2. Extraction Procedure

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[1]

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes at 5°C.[1]

3.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 25 mg of PSA.[1] For samples with high pigment content, 10 mg of GCB can be added.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.[1]

Instrumental Analysis

3.2.1. HPLC-DAD Analysis

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector.

  • Column: C18 column (e.g., 25 cm length x 4.6 mm i.d.).[8]

  • Mobile Phase: Acetonitrile: Water (70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Wavelength: 230 nm.[1]

  • Column Temperature: 30°C.[8]

3.2.2. LC-MS/MS Analysis

  • Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: UHPLC C18 column (e.g., Restek Raptor Biphenyl).[9]

  • Mobile Phase:

    • Solvent A: 2 mmol/L ammonium formate in water.[9]

    • Solvent B: 2 mmol/L ammonium formate in methanol.[9]

  • Gradient: A typical gradient would start with a low percentage of organic phase, increasing over the run to elute the analyte.

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 2 µL.[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor and product ion transitions for epoxiconazole should be monitored for quantification and confirmation (e.g., precursor ion m/z 330.0, product ions m/z 121.0 and 101.0).[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of epoxiconazole residues in agricultural products.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Fruits, Vegetables) Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Supernatant Transfer Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Supernatant Transfer Analysis LC-MS/MS or HPLC-DAD Analysis Filtration->Analysis Quantification Quantification Analysis->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Epoxiconazole Residue Analysis.

Logical Relationship of QuEChERS Steps

This diagram details the logical steps and components involved in the QuEChERS sample preparation method.

quechers_logic Start Start: Homogenized Sample Step1 Add Acetonitrile Start->Step1 Step2 Add Extraction Salts (MgSO4, NaCl) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Transfer Acetonitrile Layer Step3->Step4 Phase Separation Step5 Add Cleanup Sorbents (PSA, MgSO4, optional GCB) Step4->Step5 Step6 Vortex & Centrifuge Step5->Step6 Step7 Filter Supernatant Step6->Step7 Matrix Component Removal End End: Final Extract for Analysis Step7->End

Caption: Logical Steps of the QuEChERS Protocol.

References

Application of (Rac)-Epoxiconazole in Fungal Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (rac)-Epoxiconazole in studying fungal growth inhibition. This document includes detailed information on the mechanism of action, experimental protocols for assessing antifungal activity, and quantitative data on its efficacy against various fungal species.

Introduction

This compound is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1] Its efficacy lies in its ability to disrupt a crucial metabolic pathway in fungi, leading to the inhibition of growth and proliferation. Understanding the specific application of this compound in research settings is vital for the development of new antifungal strategies and for monitoring the emergence of resistance.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound, like other azole antifungals, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By binding to the heme iron cofactor of CYP51, epoxiconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts the membrane structure and function, ultimately leading to the cessation of fungal growth and cell death.

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum standardize Standardize Inoculum (0.5 McFarland) prep_inoculum->standardize dilute_inoculum Dilute Inoculum in Broth standardize->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prep_drug Prepare Serial Dilutions of This compound in Plate prep_drug->inoculate incubate Incubate Plate (24-48h, 35°C) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end Ergosterol_Quantification_Workflow start Start culture Culture Fungi with and without This compound start->culture harvest Harvest and Wash Cells culture->harvest saponify Saponify with Alcoholic KOH (85°C, 1h) harvest->saponify extract Extract with n-Heptane saponify->extract scan Scan Absorbance (230-300 nm) extract->scan quantify Quantify Ergosterol at 282 nm scan->quantify end End quantify->end

References

Application Note: High-Sensitivity LC-MS/MS Method for Trace Level Detection of Epoxiconazole in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of epoxiconazole at trace levels in soil samples. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for environmental monitoring and food safety applications, with Limits of Detection (LOD) and Quantification (LOQ) in the low µg/kg range. The described workflow is suitable for researchers, scientists, and professionals in the fields of environmental science and drug development.

Introduction

Epoxiconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1][2] Due to its persistence and potential for environmental contamination, sensitive and reliable analytical methods are required for its detection at trace levels in complex matrices such as soil.[3] LC-MS/MS has become the technique of choice for this purpose due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[4][5] This application note provides a detailed protocol for the extraction and quantification of epoxiconazole in soil using a modified QuEChERS method and LC-MS/MS.

Experimental Protocols

Sample Preparation (Modified QuEChERS)

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[6]

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 5 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to hydrate the sample and vortex for 1 minute.

  • Add 10 mL of acetonitrile to the tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

  • Vortex for 1 minute to facilitate dispersive solid-phase extraction (d-SPE) cleanup.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[7]
Mobile Phase A Water with 0.1% formic acid[8][9]
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7][10]
Capillary Voltage 3.5 kV
Source Temperature 120 °C[9]
Desolvation Gas Nitrogen
Desolvation Temp 350 °C
Collision Gas Argon

MRM Transitions for Epoxiconazole:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
330.1121.12450
330.1101.14850

Note: The specific collision energies and other MS parameters may require optimization for the specific instrument being used.[4][7]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the LC-MS/MS method for epoxiconazole detection. The data is compiled from various studies employing similar methodologies.

ParameterSoil[8][9]Water (ng/L)[5]Pulses (µg/g)[6]
Limit of Detection (LOD) 0.001 - 0.003 mg/kg1 - 500.001 - 0.015
Limit of Quantification (LOQ) 0.005 mg/kg2 - 1800.01 - 0.05
Recovery (%) 81.2 - 100.273 - 9970 - 120 (with matrix-matched standards)
Relative Standard Deviation (RSD %) < 145 - 24< 20

Experimental Workflow Diagram

Epoxiconazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1. Weigh 5g Soil hydrate 2. Add Water & Vortex sample->hydrate extract 3. Add Acetonitrile, MgSO4, NaCl & Vortex hydrate->extract centrifuge1 4. Centrifuge extract->centrifuge1 cleanup 5. d-SPE Cleanup with PSA & MgSO4 centrifuge1->cleanup centrifuge2 6. Centrifuge cleanup->centrifuge2 filter 7. Filter Supernatant centrifuge2->filter lcms 8. Inject into LC-MS/MS filter->lcms Inject Extract data 9. Data Acquisition (MRM) lcms->data quant 10. Quantification data->quant

Caption: Workflow for the extraction and analysis of epoxiconazole in soil.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the trace level detection of epoxiconazole in soil. The modified QuEChERS sample preparation is effective in removing matrix interferences, and the subsequent LC-MS/MS analysis in MRM mode ensures high selectivity and accurate quantification. This method is well-suited for routine monitoring of epoxiconazole residues in environmental samples.

References

Application Notes and Protocols for the Analysis of Epoxiconazole in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the determination of epoxiconazole residues in various complex environmental and agricultural matrices. The protocols outlined below utilize modern analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with various detectors, ensuring high sensitivity and selectivity.

Overview of Analytical Methodologies

The analysis of epoxiconazole, a broad-spectrum triazole fungicide, in complex samples like soil, water, and agricultural products is crucial for environmental monitoring and food safety.[1][2] Common analytical approaches involve sample extraction, cleanup, and subsequent determination by chromatographic techniques. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. Widely used techniques include High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or tandem mass spectrometry (MS/MS), and Gas Chromatography (GC) with Electron Capture Detection (ECD) or MS/MS.[1][3][4]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of epoxiconazole in different matrices.

Table 1: Performance of LC-Based Methods for Epoxiconazole Analysis

MatrixMethodLinearity (mg/L)LOQ (mg/kg)Recoveries (%)RSD (%)Reference
Soil & EarthwormsLC-MS/MS-0.001–0.003 (LOD)81.2 - 100.2< 14[5][6][7][8]
Wheat & SoilUPLC-MS/MS----[1]
Brown Rice, Straw, Rice Hull, Paddy Water & SoilsLC-MS/MS-0.0189.2 - 104.14.6 - 14.4[2]
Beans & ZucchiniHPLC-DAD0.01 - 50.0196 - 1020.98 - 1.52[4][9]
Groundnut PlantHPLC-UV0.05 - 5---[10]

Table 2: Performance of GC-Based Methods for Epoxiconazole Analysis

MatrixMethodLinearity (mg/L)LOQ (mg/kg)Recoveries (%)RSD (%)Reference
Wheat & SoilGC-ECD0.01 - 100.0182 - 933.0 - 9.7[1]
Fruits & VegetablesGC-MS/MS----[3]

Experimental Protocols

Protocol 1: Analysis of Epoxiconazole in Wheat and Soil by GC-ECD

This protocol is adapted from a method for the determination of epoxiconazole residues in Triticum aestivum L. and soil.[1]

3.1.1. Sample Preparation

  • Soil Samples: Air-dry the soil samples and pass them through a 40-mesh sieve. Take a 100 g subsample using the cone-and-quartering method.

  • Wheat Plants: Cut the wheat plants into small pieces (approximately 0.5 cm x 0.5 cm).

  • Store all prepared samples at –20 ℃ until analysis.[1]

3.1.2. Extraction

  • Weigh 10 g of the homogenized soil or wheat grain sample into a 50 mL centrifuge tube.

  • Add 10 mL of distilled water, followed by 20 mL of acetonitrile.

  • Extract the sample for 30 minutes using an ultrasonic machine.[1]

  • Centrifuge the tube and collect the supernatant.

3.1.3. Cleanup

  • Use a Florisil® solid-phase extraction (SPE) cartridge.

  • Load the supernatant onto the cartridge.

  • Elute the epoxiconazole with 5 mL of an acetone/n-hexane mixture (2:8, V/V).[1]

  • Evaporate the eluate to dryness under a nitrogen stream in a water bath at 50±1 ℃.[1]

  • Re-dissolve the residue in 2 mL of n-hexane for GC-ECD analysis.[1]

3.1.4. GC-ECD Analysis

  • Instrument: Thermo Trace GC with an electron capture detector (ECD).[1]

  • Column: DB-608 (30 m length, 0.32 mm i.d., 0.25 mm film thickness).[1]

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 120 °C, hold for 1 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.

Protocol 2: Analysis of Epoxiconazole in Beans and Zucchini using QuEChERS and HPLC-DAD

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of epoxiconazole in vegetables.[4][9]

3.2.1. Sample Preparation

  • Homogenize the bean and zucchini samples in a food processor.[4][9]

  • Store the homogenized matrix in a sealed plastic bag at -20°C until analysis.[4][9]

3.2.2. QuEChERS Extraction and Cleanup

  • Weigh 10 g of the homogenized sample into a 50 mL Teflon tube.[4]

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.[9]

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.[4]

  • Shake for 1 minute and centrifuge.

  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

3.2.3. HPLC-DAD Analysis

  • Instrument: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: water (70:30 v/v).[4]

  • Flow Rate: 1 mL/min.[4]

  • Injection Volume: 20 µl.[4]

  • Detection Wavelength: 230 nm.[4][11]

  • Retention Time: Approximately 7.21 min for epoxiconazole.[4]

Experimental Workflows

GC_ECD_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Soil or Wheat Sample Homogenize Homogenize/ Sieve Sample->Homogenize Extract Add Water & Acetonitrile, Ultrasonic Extraction Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 SPE Florisil SPE Centrifuge1->SPE Elute Elute with Acetone/n-Hexane SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in n-Hexane Evaporate->Reconstitute Analysis GC-ECD Analysis Reconstitute->Analysis

Caption: Workflow for GC-ECD Analysis of Epoxiconazole.

QuEChERS_HPLC_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Bean or Zucchini Sample Homogenize Homogenize Sample->Homogenize Extract Add Acetonitrile & Salts, Shake Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 dSPE Transfer Supernatant, Add Sorbents, Shake Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter Centrifuge2->Filter Analysis HPLC-DAD Analysis Filter->Analysis

Caption: QuEChERS Workflow for HPLC-DAD Analysis.

References

Application Notes and Protocols for Bioaccumulation Studies of Epoxiconazole Enantiomers in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the bioaccumulation of epoxiconazole enantiomers in various organisms. Detailed experimental protocols and data presentation are included to facilitate further research in this area.

Epoxiconazole is a chiral triazole fungicide widely used in agriculture. Due to its chiral nature, it exists as two enantiomers, (+)-epoxiconazole and (-)-epoxiconazole, which can exhibit different biological activities and environmental fates. Understanding the enantioselective bioaccumulation of this fungicide is crucial for accurate environmental risk assessment and for the development of safer agrochemicals.

Quantitative Data Summary

The bioaccumulation of epoxiconazole enantiomers has been observed to be enantioselective in a variety of organisms. The degree and direction of this selectivity can depend on the organism, the exposure route, and the specific conditions of the study. The following tables summarize key quantitative data from published research.

Table 1: Enantioselective Bioaccumulation of Epoxiconazole in Aquatic Organisms

OrganismExposure RouteKey FindingsQuantitative Data (Example)Reference(s)
Scenedesmus obliquus (Green Algae)WaterTime-dependent enantioselectivity. Initial enrichment of (-)-epoxiconazole, followed by enrichment of (+)-epoxiconazole after 4 days.Accumulation factors for individual enantiomers were higher than for the racemate.[1][2][3]
Danio rerio (Zebrafish)WaterSignificant enrichment of (+)-epoxiconazole.-[4][5]
Tubifex sp. (Oligochaete Worms)Spiked WaterPreferential accumulation of (-)-epoxiconazole.Accumulation factors were higher in the spiked-water treatment compared to spiked-soil.[6]
Tubifex sp. (Oligochaete Worms)Spiked SoilPreferential accumulation of (+)-epoxiconazole.-[6]

Table 2: Enantioselective Bioaccumulation of Epoxiconazole in Terrestrial Organisms

OrganismExposure RouteKey FindingsQuantitative Data (Example)Reference(s)
Eisenia fetida (Earthworm)SoilPreferential enrichment of (-)-epoxiconazole during the accumulation phase. No enantioselectivity during the elimination phase.Accumulation factors indicated weak bioaccumulation potential.[7][8][9][10]
Tenebrio molitor (Mealworm Larvae)Dietary (Spiked Wheat Bran)Preferential accumulation of (-)-epoxiconazole at a high dose (20 mg/kg). No obvious enantioselectivity at a low dose (2 mg/kg).Low bioaccumulation factor (BAF) due to rapid elimination.[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of epoxiconazole enantiomer bioaccumulation.

Protocol 1: Analysis of Epoxiconazole Enantiomers in Biological Tissues

This protocol outlines the general procedure for the extraction and analysis of epoxiconazole enantiomers from biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Weigh the biological tissue sample (e.g., whole fish, earthworm tissue, algal cells) and homogenize it in a suitable solvent. A common solvent is acetonitrile. For soil organisms, a primary extraction with a solvent like acetonitrile is followed by further cleanup.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the epoxiconazole enantiomers from the tissue homogenate. For example, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for cleanup.

  • Concentration: Evaporate the solvent from the extract under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.

2. Chiral HPLC Separation:

  • Chromatographic System: A high-performance liquid chromatography system equipped with a chiral column is essential. Chiral stationary phases like cellulose-based (e.g., Chiralcel OD-3R) or amylose-based columns have been successfully used.[11]

  • Mobile Phase: The mobile phase composition is critical for enantiomeric separation. A typical mobile phase could be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with a modifier like formic acid to improve ionization).[6]

  • Isocratic/Gradient Elution: Depending on the complexity of the sample matrix and the required separation, either an isocratic or a gradient elution can be used.

  • Flow Rate and Column Temperature: Optimize the flow rate (e.g., 0.5-1.0 mL/min) and column temperature to achieve the best separation and peak shape.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Ionization Source: An electrospray ionization (ESI) source in positive ion mode is commonly used for the analysis of epoxiconazole.

  • Multiple Reaction Monitoring (MRM): For quantification, use a triple quadrupole mass spectrometer operating in MRM mode. Select specific precursor-to-product ion transitions for each enantiomer to ensure high selectivity and sensitivity.

  • Data Analysis: Quantify the concentration of each enantiomer by comparing the peak areas from the sample chromatograms to a calibration curve prepared with analytical standards of the individual enantiomers.

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue Biological Tissue Homogenate Homogenization in Acetonitrile Tissue->Homogenate Extract Extraction (LLE/SPE) Homogenate->Extract Concentrate Concentration & Reconstitution Extract->Concentrate HPLC Chiral HPLC Separation Concentrate->HPLC MS MS/MS Detection (ESI+) HPLC->MS Data Data Quantification MS->Data G cluster_steroid Steroid Biosynthesis Pathway Epoxiconazole Epoxiconazole Corticosterone Corticosterone Epoxiconazole->Corticosterone Inhibits Aldosterone Aldosterone Epoxiconazole->Aldosterone Inhibits Cortisol Cortisol Epoxiconazole->Cortisol Inhibits Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Deoxycorticosterone->Corticosterone CYP11B1 Corticosterone->Aldosterone CYP11B2 Deoxycortisol->Cortisol CYP11B1 G cluster_xenobiotic Xenobiotic Metabolism Regulation Epoxiconazole Epoxiconazole CAR CAR (Nuclear Receptor) Epoxiconazole->CAR Activates AHR AHR (Nuclear Receptor) Epoxiconazole->AHR Activates CYP_Expression Increased Expression of CYP450 Enzymes (e.g., CYP2B, CYP3A) CAR->CYP_Expression AHR->CYP_Expression Metabolism Altered Xenobiotic Metabolism CYP_Expression->Metabolism

References

Troubleshooting & Optimization

Optimization of extraction recovery for epoxiconazole from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of epoxiconazole from environmental samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of epoxiconazole, helping you diagnose and resolve problems to improve recovery and data quality.

Question: Why am I observing low recovery rates for epoxiconazole?

Answer: Low recovery rates for epoxiconazole can stem from several factors throughout the extraction and analysis process. Here are the primary causes and potential solutions:

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting epoxiconazole from the sample matrix. Epoxiconazole has moderate polarity, so a solvent system that matches this polarity is crucial. Additionally, physical extraction methods may be insufficient.

    • Solution: Consider using acetonitrile or methanol, which have demonstrated good recovery rates. For complex matrices like soil or sediment, techniques like ultrasound-assisted extraction (UAE) can improve efficiency by using ultrasonic waves to disrupt the sample matrix, enhancing solvent penetration.[1][2][3]

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical signal of epoxiconazole, typically causing ion suppression in LC-MS/MS analysis.[4][5] This is a common issue in complex environmental samples like soil, sediment, and plant materials.

    • Solution: Implement a cleanup step after the initial extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove nonpolar interferences, or graphitized carbon black (GCB) to remove pigments are effective.[6] Alternatively, using matrix-matched calibration standards can help compensate for these effects.[5]

  • Analyte Loss During Cleanup: The cleanup step, while necessary, can sometimes lead to the loss of the target analyte if the sorbent or elution solvent is not chosen carefully.

    • Solution: Ensure the chosen d-SPE sorbent does not have a strong affinity for epoxiconazole. Validate your cleanup method by testing standards with and without the cleanup step to quantify any loss.

  • Degradation of Epoxiconazole: Although epoxiconazole is relatively stable, it can degrade under certain conditions.[7][8]

    • Solution: Process samples promptly after collection and store them at low temperatures (e.g., -20°C) to minimize degradation.[9] Avoid exposing extracts to strong light or high temperatures.

Question: How can I identify and mitigate matrix effects in my analysis?

Answer: Matrix effects, which can either suppress or enhance the analyte signal during analysis, are a significant challenge.[4][5]

  • Identification: The most common method to assess matrix effects is to compare the signal response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract. A significant difference in the signal indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to ensure that the standards and the samples experience similar matrix effects.[5]

    • Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of epoxiconazole as an internal standard is a highly effective way to correct for matrix effects, as the internal standard will be affected in the same way as the native analyte.

    • Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of epoxiconazole.

    • Effective Cleanup: As mentioned previously, a robust cleanup step using SPE or d-SPE is critical for removing interfering compounds before analysis.[6]

Question: My results show high variability (high RSD). What are the likely causes?

Answer: High relative standard deviation (RSD) indicates poor precision in your method. The sources of this variability can include:

  • Sample Inhomogeneity: Environmental samples can be highly heterogeneous. If the subsample taken for extraction is not representative of the whole sample, results will be inconsistent.

    • Solution: Thoroughly homogenize the entire sample before taking a subsample. For soil and sediment, this involves drying, sieving, and mixing. For plant material, grinding or blending is necessary.

  • Inconsistent Extraction Procedure: Minor variations in the experimental procedure can lead to significant differences in recovery.

    • Solution: Ensure that all experimental parameters, such as shaking time, centrifugation speed, and solvent volumes, are kept consistent for all samples. Using automated extraction systems can improve reproducibility.

  • Instrumental Instability: Fluctuations in the analytical instrument's performance can also contribute to variability.

    • Solution: Regularly check the performance of your analytical instrument (e.g., HPLC, GC, or MS) by running quality control samples at regular intervals throughout your sample sequence.

Frequently Asked Questions (FAQs)

What is the QuEChERS method and why is it recommended for epoxiconazole extraction?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has become popular for pesticide residue analysis in food and environmental samples.[6] It involves an initial extraction with a solvent (typically acetonitrile), followed by a salting-out step to partition the analyte into the organic phase. A subsequent cleanup step using d-SPE is then performed to remove interferences.[6] The QuEChERS method is often recommended for epoxiconazole because it is fast, uses small amounts of solvent, and has been shown to provide good recovery rates (often between 96% and 102%) for this compound in various matrices.[9][10]

Which solvent is best for extracting epoxiconazole?

Acetonitrile is the most commonly used solvent for epoxiconazole extraction, particularly in the context of the QuEChERS method, due to its ability to efficiently extract a wide range of pesticides with minimal co-extraction of nonpolar interferences like lipids. Methanol is another effective solvent and is sometimes used in ultrasound-assisted extraction methods.[1] The choice of solvent can also depend on the specific sample matrix and the subsequent analytical technique.

What are typical recovery rates for epoxiconazole extraction?

Acceptable recovery rates for pesticide residue analysis are generally in the range of 70-120%. For epoxiconazole, published methods often report recovery rates between 82% and 104%, with relative standard deviations (RSDs) typically below 15%.[11][12][13]

Data on Epoxiconazole Extraction Recovery

The following tables summarize recovery data from various studies on epoxiconazole extraction.

Table 1: Recovery of Epoxiconazole from Vegetable and Fruit Samples using QuEChERS

MatrixFortification Level (mg/kg)Recovery (%)RSD (%)
Beans0.0196.69 - 100.680.85 - 0.98
Beans0.196.69 - 100.680.85 - 0.98
Beans1.096.69 - 100.680.85 - 0.98
Zucchini0.0196 - 1020.98 - 1.52
Zucchini0.196 - 1020.98 - 1.52
Zucchini1.096 - 1020.98 - 1.52

Data sourced from studies utilizing HPLC-DAD for analysis.[9][10]

Table 2: Recovery of Epoxiconazole from Soil and Plant Matrices

MatrixFortification Level (mg/kg)Recovery (%)RSD (%)
Wheat Grains0.01, 0.1, 1082 - 933.0 - 9.7
Wheat Plants0.01, 0.1, 1082 - 933.0 - 9.7
Soil0.01, 0.1, 282 - 933.0 - 9.7

Data sourced from a study utilizing GC-ECD for analysis.[11]

Table 3: Recovery of Epoxiconazole from Rice and Paddy Matrices

MatrixFortification Level (mg/kg)Recovery (%)RSD (%)
Brown Rice0.01, 0.1, 5.089.2 - 104.14.6 - 14.4
Straw0.01, 0.1, 5.089.2 - 104.14.6 - 14.4
Rice Hull0.01, 0.1, 5.089.2 - 104.14.6 - 14.4
Paddy Soil0.01, 0.1, 5.089.2 - 104.14.6 - 14.4

Data sourced from a study utilizing LC-MS/MS for analysis.[13][14]

Experimental Protocols

Protocol 1: QuEChERS Method for Epoxiconazole in Vegetable Samples

This protocol is based on the methodology described for the analysis of epoxiconazole in beans and zucchini.[9][10]

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 2 minutes.

  • Analysis: Take the supernatant for analysis by HPLC or LC-MS/MS.

Protocol 2: Ultrasound-Assisted Extraction for Epoxiconazole in Soil

This protocol is a general representation based on methods for extracting azole antifungals from soil.[1]

  • Sample Preparation: Weigh 5 g of sieved, air-dried soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of methanol (or an appropriate solvent mixture).

    • Place the tube in an ultrasonic bath.

    • Sonicate for 30 minutes.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction (Optional): For improved recovery, the soil pellet can be re-extracted with a fresh portion of solvent, and the supernatants combined.

  • Concentration and Cleanup: The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis. If necessary, a cleanup step using a Florisil® cartridge or other SPE sorbent can be performed.[11]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize Homogenize Sample (e.g., blend, grind) Weigh Weigh Subsample Homogenize->Weigh AddSolvent Add Acetonitrile & Salts (QuEChERS) Weigh->AddSolvent Shake Shake Vigorously AddSolvent->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbent Add d-SPE Sorbent (e.g., PSA, MgSO4) Transfer->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Analysis Analyze Final Extract (LC-MS/MS or GC-MS) Centrifuge2->Analysis

Caption: Workflow for the QuEChERS extraction of epoxiconazole.

Troubleshooting_Low_Recovery Start Low Epoxiconazole Recovery CheckExtraction Is Extraction Method Efficient? Start->CheckExtraction CheckMatrix Are Matrix Effects Present? CheckExtraction->CheckMatrix No Sol_Extraction Optimize Solvent Use Ultrasound-Assisted Extraction CheckExtraction->Sol_Extraction Yes CheckCleanup Is Analyte Lost During Cleanup? CheckMatrix->CheckCleanup No Sol_Matrix Implement d-SPE/SPE Cleanup Use Matrix-Matched Standards CheckMatrix->Sol_Matrix Yes Sol_Cleanup Validate Cleanup Step Choose a More Selective Sorbent CheckCleanup->Sol_Cleanup Yes

References

Addressing epoxiconazole degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of epoxiconazole during sample preparation and storage. Adherence to proper handling and storage protocols is critical for maintaining the integrity of epoxiconazole samples and ensuring the accuracy of experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and storage of epoxiconazole.

1. What are the ideal storage conditions for epoxiconazole stock solutions?

Epoxiconazole stock solutions, particularly in acetonitrile, should be stored at or below -18°C to ensure long-term stability.[1] For shorter durations, refrigeration at 2-8°C is acceptable, though freezing is recommended for storage extending beyond a few weeks.[2] Always store solutions in tightly sealed, light-protected containers to prevent solvent evaporation and photodegradation.

2. How stable is epoxiconazole in common organic solvents?

Epoxiconazole exhibits good stability in acetonitrile when stored under appropriate conditions. Studies have shown that in acetonitrile, its dissipation is less than 2% over a 30-day period when stored at -20°C.[1] While comprehensive quantitative data for methanol and acetone is limited, general stability for many pesticides in these solvents is considered good when stored at low temperatures and protected from light. However, some pesticides can degrade in methanol and acetone, so it is crucial to verify stability or use freshly prepared solutions.[3]

3. What is the effect of pH on the stability of epoxiconazole?

Epoxiconazole is susceptible to degradation under alkaline conditions. In soil studies, the degradation of epoxiconazole was observed to be faster in alkaline and slightly acidic soils compared to more acidic soils, indicating that higher pH can promote its breakdown.[4][5][6] Therefore, it is crucial to control the pH of aqueous samples and mobile phases during analysis to prevent degradation.

4. What are the main degradation pathways for epoxiconazole?

Epoxiconazole can degrade through several pathways, including hydrolysis, photolysis, and oxidation.

  • Hydrolysis: While generally stable to hydrolysis at neutral pH, degradation can be accelerated under alkaline conditions.

  • Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of epoxiconazole.

  • Oxidation: Oxidative conditions can lead to the formation of various degradation products.[7][8]

5. What are the common degradation products of epoxiconazole?

Forced degradation studies have identified several degradation products resulting from oxidation and hydrolysis. These can include isomers formed by the replacement of the chlorine atom with a hydroxyl group and subsequent hydroxylation of the phenyl ring. Breakage of the molecule can also occur, leading to the loss of the phenyl ring and the formation of triazole-containing fragments.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of epoxiconazole.

Problem Potential Cause Troubleshooting Steps
Low recovery of epoxiconazole in analytical results. Degradation of the analyte during sample preparation or storage.- Ensure stock and working solutions are fresh or have been stored properly (frozen, protected from light).- Avoid exposure of samples to high temperatures or direct sunlight.- Check the pH of aqueous samples and adjust to a neutral or slightly acidic range if necessary.- Minimize the time between sample preparation and analysis.
Incomplete extraction from the sample matrix.- Optimize the extraction solvent and method for your specific matrix.- Ensure thorough homogenization and mixing during extraction.- Evaluate the efficiency of your cleanup procedure to minimize analyte loss.
Inconsistent or variable analytical results. Inconsistent storage conditions of standards and samples.- Maintain a consistent storage temperature for all standards and samples.- Ensure all containers are properly sealed to prevent solvent evaporation.- Prepare fresh working standards regularly.
Matrix effects in the analytical method.- Use matrix-matched standards for calibration to compensate for matrix effects.- Optimize the sample cleanup procedure to remove interfering matrix components.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Review the storage and handling history of the sample.- Compare the chromatogram with that of a freshly prepared standard.- If degradation is suspected, perform a forced degradation study to identify potential degradation products.- Use a mass spectrometer detector (LC-MS/MS or GC-MS) to identify the unknown peaks.

Section 3: Data on Epoxiconazole Stability

The following tables summarize available data on the stability of epoxiconazole under various conditions.

Table 1: Stability of Epoxiconazole in Acetonitrile

Storage TemperatureDurationAnalyte LossReference
-20°C30 days< 2%[1]

Table 2: Half-life of Epoxiconazole in Different Matrices

MatrixConditionHalf-life (t½)Reference
Soil (alkaline)Laboratory incubation78-184 days (enantioselective degradation)[5][6]
Soil (acidic)Laboratory incubation78-184 days (non-enantioselective degradation)[5][6]
Paddy WaterField study2.9 - 6.0 days[9]
Paddy SoilField study2.9 - 6.4 days[9]
BeansField study3.39 days[10]
ZucchiniField study2.89 days[10]

Section 4: Experimental Protocols

This section provides a general protocol for conducting a laboratory stability study of epoxiconazole in a solvent.

Objective: To determine the stability of epoxiconazole in a specific solvent under defined storage conditions.

Materials:

  • Epoxiconazole reference standard

  • High-purity solvent (e.g., acetonitrile, methanol, acetone)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • HPLC or GC instrument with a suitable detector

  • Refrigerator and freezer for controlled temperature storage

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of epoxiconazole reference standard and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Preparation of Stability Samples: Aliquot the stock solution into multiple amber glass vials.

  • Storage: Store the vials under different temperature conditions (e.g., room temperature, 4°C, and -20°C). Protect all samples from light.

  • Analysis:

    • Analyze one vial immediately after preparation (T=0) to establish the initial concentration.

    • At specified time intervals (e.g., 1, 7, 14, 30, 60, and 90 days), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using a validated chromatographic method to determine the concentration of epoxiconazole.

  • Data Evaluation: Calculate the percentage of epoxiconazole remaining at each time point relative to the initial concentration.

Section 5: Visualizations

Diagram 1: General Workflow for Epoxiconazole Stability Study

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 7, 14...) prep_stock Prepare Epoxiconazole Stock Solution prep_samples Aliquot into Vials prep_stock->prep_samples storage_rt Room Temperature prep_samples->storage_rt storage_fridge Refrigerated (4°C) prep_samples->storage_fridge storage_freezer Frozen (-20°C) prep_samples->storage_freezer analysis_hplc Chromatographic Analysis (HPLC or GC) storage_rt->analysis_hplc storage_fridge->analysis_hplc storage_freezer->analysis_hplc analysis_data Data Evaluation (% Remaining) analysis_hplc->analysis_data

Caption: Workflow for assessing the stability of epoxiconazole solutions.

Diagram 2: Potential Degradation Pathways of Epoxiconazole

G cluster_hydrolysis Hydrolysis (Alkaline) cluster_photolysis Photolysis (UV Light) cluster_oxidation Oxidation epoxiconazole Epoxiconazole hydrolysis_product Hydroxylated Derivatives epoxiconazole->hydrolysis_product OH- photolysis_product Isomers and Cleavage Products epoxiconazole->photolysis_product hv oxidation_product Hydroxylated Phenyl Ring and Cleavage Products epoxiconazole->oxidation_product [O]

Caption: Simplified potential degradation pathways of epoxiconazole.

References

Technical Support Center: Enhancing Epoxiconazole Detection by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of epoxiconazole detection using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for detecting epoxiconazole?

A1: The optimal UV wavelength for detecting epoxiconazole is typically around 230 nm.[1][2][3] This wavelength is frequently used in validated HPLC-UV methods for the quantification of epoxiconazole in various matrices.

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for epoxiconazole using HPLC-UV?

A2: The LOD and LOQ for epoxiconazole can vary depending on the specific method, instrumentation, and sample matrix. However, reported values are often in the low mg/L or µg/mL range. For instance, a validated method for detecting epoxiconazole in groundnut plants reported an LOD of 0.01 mg/L and an LOQ of 0.03 mg/L.[1] Another study on beans and zucchini estimated the LOQ to be 0.01 mg/kg.[2] With pre-concentration techniques like large volume injection, LODs as low as 0.007-0.018 mg/kg and LOQs of 0.024-0.060 mg/kg have been achieved in soil samples.[3]

Q3: How can I improve the sensitivity of my epoxiconazole analysis?

A3: Enhancing sensitivity in HPLC-UV analysis of epoxiconazole can be achieved through several strategies:

  • Sample Pre-concentration: Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed to concentrate the analyte before injection.[2]

  • Large Volume Injection (LVI): Injecting a larger volume of the sample extract onto the HPLC column can significantly increase the signal response.[3]

  • Method Optimization: Fine-tuning chromatographic parameters such as mobile phase composition, flow rate, and column temperature can improve peak shape and, consequently, sensitivity.

  • Instrumental Adjustments: Using a detector with a longer path length flow cell can increase absorbance, and ensuring low baseline noise is crucial for detecting low concentrations.

Q4: What are the common mobile phases used for epoxiconazole analysis?

A4: A common mobile phase for the reversed-phase HPLC analysis of epoxiconazole is a mixture of acetonitrile and water.[2] The addition of a small amount of acid, such as 0.1% formic acid, is often used to improve peak shape and reproducibility.[1] A typical ratio is acetonitrile:water (70:30, v/v).[1][2] Another mobile phase combination reported is acetonitrile, methanol, and water (10:60:30, v/v/v).[4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My epoxiconazole peak is tailing or fronting. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing can be caused by secondary interactions between epoxiconazole and active silanol groups on the column. Peak fronting may result from sample overload or a sample solvent stronger than the mobile phase.

    • Solution:

      • For Tailing:

        • Add a competing base or an acid modifier like 0.1% formic acid to the mobile phase to suppress silanol interactions.[1]

        • Use a highly end-capped column or a column with a different stationary phase.

        • Ensure the mobile phase pH is appropriate for epoxiconazole.

      • For Fronting:

        • Reduce the injection volume or dilute the sample.

        • Dissolve the sample in the mobile phase or a weaker solvent.

Issue 2: High Baseline Noise

  • Question: I am experiencing a noisy baseline, which is affecting my ability to detect low concentrations of epoxiconazole. What should I do?

  • Answer:

    • Cause: A noisy baseline can be due to a contaminated mobile phase, a deteriorating detector lamp, or air bubbles in the system.

    • Solution:

      • Use high-purity HPLC-grade solvents and freshly prepare the mobile phase.

      • Degas the mobile phase thoroughly before and during use.

      • Flush the system to remove any air bubbles.

      • Check the detector lamp's usage hours and replace it if necessary.

Issue 3: Inconsistent Retention Times

  • Question: The retention time for my epoxiconazole peak is shifting between injections. How can I stabilize it?

  • Answer:

    • Cause: Fluctuations in mobile phase composition, temperature, or flow rate can lead to retention time variability.

    • Solution:

      • Ensure the mobile phase is well-mixed and degassed.

      • Use a column oven to maintain a constant temperature.[1]

      • Check the pump for leaks and ensure it is delivering a consistent flow rate.

      • Allow the column to equilibrate sufficiently with the mobile phase before starting the analysis.

Quantitative Data Summary

MethodMatrixLODLOQRecoveryReference
HPLC-UVGroundnut Plant0.01 mg/L0.03 mg/L87-94%[1]
HPLC-DADBeans & Zucchini-0.01 mg/kg96-102%[2]
HPLC-UV with LVISoil0.007-0.018 mg/kg0.024-0.060 mg/kg74-85%[3]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Epoxiconazole in Plant Material

This protocol is based on a validated method for the determination of epoxiconazole in groundnut plants.[1]

  • Sample Preparation (QuEChERS)

    • Homogenize 10 g of the plant sample with 20 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions

    • Instrument: Shimadzu HPLC with LC-20AT pump and SPD-20A UV detector[1]

    • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30°C[1]

    • Injection Volume: 20 µL[1]

    • Detection Wavelength: 230 nm[1]

  • Quantification

    • Prepare a calibration curve using epoxiconazole standards of known concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).[1]

    • The linearity of the method can be evaluated by plotting the peak areas against the concentrations of the standards and calculating the linear regression equation and correlation coefficient.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sp1 Homogenize Sample (10g in 20mL Acetonitrile) sp2 Add Salts (MgSO4, NaCl) sp1->sp2 sp3 Centrifuge sp2->sp3 sp4 d-SPE Cleanup (PSA, MgSO4) sp3->sp4 sp5 Centrifuge & Filter sp4->sp5 ha1 Inject Sample (20 µL) sp5->ha1 Filtered Extract ha2 Chromatographic Separation (C18 Column) ha1->ha2 ha3 UV Detection (230 nm) ha2->ha3 da1 Peak Integration ha3->da1 Chromatogram da2 Quantification via Calibration Curve da1->da2

Caption: Experimental workflow for epoxiconazole analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Solutions cluster_baseline_noise Baseline Noise Solutions cluster_retention_time Retention Time Solutions start HPLC Problem Identified p1 Poor Peak Shape? start->p1 p2 High Baseline Noise? start->p2 p3 Inconsistent Retention Time? start->p3 ps1 Adjust Mobile Phase (e.g., add acid) p1->ps1 Tailing ps2 Change Injection Volume or Sample Solvent p1->ps2 Fronting bn1 Use High-Purity Solvents p2->bn1 rt1 Ensure Proper Mobile Phase Mixing p3->rt1 ps3 Use Different Column ps1->ps3 bn2 Degas Mobile Phase bn1->bn2 bn3 Check Detector Lamp bn2->bn3 rt2 Use Column Oven rt1->rt2 rt3 Check Pump Flow Rate rt2->rt3

Caption: Troubleshooting logic for common HPLC issues.

References

Overcoming poor solubility of (Rac)-Epoxiconazole for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (Rac)-Epoxiconazole in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a broad-spectrum fungicide belonging to the triazole class.[1] For in vitro studies, its very low aqueous solubility (approximately 8.42 mg/L at 20°C) presents a significant challenge.[1] This poor solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What is the primary mechanism of action of Epoxiconazole?

In fungi, Epoxiconazole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a crucial step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] In mammalian cells, it has been shown to affect steroidogenesis by potentially inhibiting enzymes such as CYP17 and aromatase, and can also interact with the Aryl Hydrocarbon Receptor (AHR) and PPAR signaling pathways.[2][4][5][6][7][8]

Q3: Which solvents are recommended for dissolving this compound?

Due to its hydrophobic nature, organic solvents are necessary to dissolve this compound. Dimethyl sulfoxide (DMSO) is a common and effective choice, with a high solubility of 100 mg/mL.[9] Other organic solvents can also be used, but it is crucial to consider their compatibility with the specific in vitro assay and cell type.

Troubleshooting Guides

Issue: Precipitation of this compound upon addition to cell culture media.

Q4: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs when the compound, which is soluble in the concentrated DMSO stock, becomes insoluble as the DMSO is diluted in the aqueous environment of the cell culture medium.

Solutions:

  • Reduce the Final Concentration: The final concentration of Epoxiconazole in your assay may be exceeding its aqueous solubility limit. Try lowering the final working concentration.

  • Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media, and then add this to the final culture volume. Add the compound dropwise while gently vortexing the media to facilitate mixing.

  • Use Pre-Warmed Media: Adding the compound to cold media can decrease its solubility. Always use cell culture media that has been pre-warmed to 37°C.

Issue: Delayed precipitation of this compound in the incubator.

Q5: The media containing this compound appeared clear initially, but after a few hours of incubation, I see a precipitate. What could be the cause?

Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.

Solutions:

  • Media Component Interaction: this compound may be interacting with components in the media, such as salts or proteins in serum, leading to the formation of insoluble complexes. Consider testing different media formulations or using serum-free media if your experiment allows.

  • Temperature Fluctuations: Repeatedly removing culture plates from the stable incubator environment can cause temperature changes that affect compound solubility. Minimize the time your plates are outside the incubator.

  • Media Evaporation: In long-term experiments, evaporation of media can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. Ensure proper humidification of your incubator and use plates with low-evaporation lids.

Issue: Solvent-induced toxicity or off-target effects.

Q6: I am concerned that the solvent I'm using to dissolve this compound is affecting my experimental results. How can I mitigate this?

Solvents like DMSO, while necessary, are not biologically inert and can have their own effects on cells, potentially confounding the interpretation of the compound's activity.

Solutions:

  • Minimize Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically at or below 0.1% (v/v) for DMSO.

  • Perform a Solvent Tolerance Test: Before starting your experiments with this compound, determine the maximum concentration of the solvent that your specific cell line can tolerate without showing significant toxicity or changes in phenotype. This is done by treating the cells with a range of solvent concentrations and assessing cell viability.

  • Include Proper Vehicle Controls: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of the solvent used to deliver this compound, but without the compound itself. This allows you to distinguish the effects of the compound from those of the solvent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 20°C ( g/100 mL)
Water0.000842
Acetone14.4
Dichloromethane29.1
Ethyl Acetate9.8
n-Heptane0.046
Methanol2.8
n-Octanol1.1
Toluene4.4
Dimethyl Sulfoxide (DMSO)10.0

Data compiled from various sources.[9][10]

Table 2: Example Concentrations of this compound Used in In Vitro Assays

Cell TypeAssayConcentration RangeSolvent
Human Granulosa Cells (KGN)Cell Viability, SteroidogenesisUp to 10 mM (effects from 25 µM)DMSO
Bovine LymphocytesGenotoxicity, Cytotoxicity2.5 - 100 µg/mLDMSO
Rat Glioma Cells (F98)Cell Viability, Apoptosis50 µMNot specified

Data compiled from various in vitro studies.[2][3][9][11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder (Molar Mass: 329.76 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.2976 mg.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath to aid dissolution.[9] Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] A stock solution stored at -20°C should be used within one month, while storage at -80°C can extend its stability for up to six months.[9]

Protocol 2: General Cytotoxicity Assay

This protocol provides a general workflow for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed the cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed the predetermined non-toxic level (e.g., ≤0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control (medium with DMSO only), and a positive control for cell death (e.g., a known cytotoxic agent). Also include wells with untreated cells (medium only) as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or LDH release assay, following the manufacturer's instructions.

  • Data Analysis: Read the absorbance or fluorescence using a plate reader. Normalize the data to the untreated control wells (representing 100% viability) and plot cell viability against the concentration of this compound to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_assay_prep Assay Preparation cluster_incubation_analysis Incubation & Analysis weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store prepare_dilutions Prepare Serial Dilutions in Warmed Media store->prepare_dilutions seed_cells Seed Cells in 96-well Plate seed_cells->prepare_dilutions add_treatments Add Treatments to Cells prepare_dilutions->add_treatments incubate Incubate (24-72h) add_treatments->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data

Caption: Workflow for preparing this compound solutions and conducting in vitro cytotoxicity assays.

signaling_pathway cluster_steroid Steroidogenesis Inhibition cluster_receptor Receptor-Mediated Signaling epox This compound cyp17 CYP17 epox->cyp17 aromatase Aromatase (CYP19A1) epox->aromatase ahr Aryl Hydrocarbon Receptor (AHR) epox->ahr ppar PPAR Signaling Pathway epox->ppar progesterone Progesterone testosterone Testosterone progesterone->testosterone via CYP17 estradiol Estradiol testosterone->estradiol via Aromatase gene_expression Altered Gene Expression ahr->gene_expression ppar->gene_expression

Caption: Potential signaling pathways affected by this compound in mammalian cells.

References

Epoxiconazole Analysis: Technical Support Center for Large-Volume Injection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing large-volume injection (LVI) techniques for the analysis of epoxiconazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the method refinement for large-volume injection of epoxiconazole samples.

ProblemPotential Cause(s)Suggested Solution(s)
Peak Broadening or Splitting Injection Solvent Stronger than Mobile Phase: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause the analyte band to spread before it reaches the column, leading to distorted peaks.[1]- Dissolve the sample in the initial mobile phase whenever possible. - If a stronger solvent is necessary for solubility, inject the smallest possible volume. - Consider using a solvent exchange step to transfer the analyte to a weaker solvent before injection.
Injection Volume Too Large for Column Capacity: Exceeding the column's capacity to focus the analyte at the head of the column can result in broad or split peaks.- Reduce the injection volume. - Use a column with a larger diameter or a pre-column to increase capacity. - Optimize the mobile phase to ensure strong retention and focusing of epoxiconazole at the beginning of the gradient.
Poor Reproducibility of Retention Times and Peak Areas Inconsistent Sample Loop Filling: Incomplete or variable filling of the sample loop during injection leads to inconsistent injection volumes.- Ensure the injection volume is either significantly smaller (partial loop) or larger (full loop) than the loop volume to ensure consistent filling. - Check the autosampler for any leaks or blockages.
Fluctuations in Pump Pressure: Unstable pump pressure can cause variations in the mobile phase flow rate, leading to shifting retention times.- Purge the pump to remove any air bubbles. - Check for leaks in the system, particularly around fittings and seals.[2] - Ensure the mobile phase is properly degassed.
Matrix Effects: Complex sample matrices can interfere with the ionization or chromatography of epoxiconazole, affecting reproducibility.- Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. - Use a matrix-matched calibration curve to compensate for matrix effects.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. - Use a guard column to protect the analytical column from particulates. - If a blockage occurs, try back-flushing the column at a low flow rate. If this fails, the frit or the column may need to be replaced.[2]
Precipitation of Sample or Buffer in the System: The sample may precipitate upon contact with the mobile phase, or buffer salts may precipitate if the organic solvent concentration is too high.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[3] - Check the solubility of buffer salts in the mobile phase, especially at high organic concentrations. Consider using a different buffer or a lower concentration.[2]
Ghost Peaks Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.- Implement a robust needle and injection port washing procedure between injections. - Inject a blank solvent after a high-concentration sample to check for carryover.
Contaminated Mobile Phase or System Components: Impurities in the mobile phase or leaching from system components can cause ghost peaks.- Use high-purity solvents and freshly prepared mobile phases. - Check for contamination in the solvent reservoirs, tubing, and other system components.

Frequently Asked Questions (FAQs)

Sample Preparation and Injection

Q1: What is the recommended solvent for dissolving epoxiconazole samples for large-volume injection?

A1: Ideally, the sample should be dissolved in the initial mobile phase of your chromatographic method to ensure good peak shape.[1] If a stronger solvent is required for solubility, use the minimum amount necessary and consider its compatibility with the mobile phase to avoid precipitation. For reversed-phase chromatography, a mixture of methanol and water is often a suitable starting point.[4][5]

Q2: What is the maximum volume I can inject?

A2: The maximum injection volume depends on several factors, including the column dimensions, stationary phase, and the strength of the injection solvent relative to the mobile phase. For direct on-column large-volume injection, volumes up to 1.00 mL have been successfully used on conventional C18 RP-HPLC columns.[4][5][6] It is recommended to start with a smaller volume and gradually increase it while monitoring peak shape and resolution.

Q3: How can I minimize matrix effects when analyzing complex samples like soil or agricultural products?

A3: A thorough sample preparation is crucial. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for extracting and cleaning up pesticide residues from complex matrices.[7] Additionally, using matrix-matched standards for calibration can help to compensate for any remaining matrix effects.

Chromatography and Method Development

Q4: What type of column is suitable for epoxiconazole analysis with large-volume injection?

A4: A reversed-phase C18 column is commonly used and has been shown to be effective for the analysis of epoxiconazole.[4][5] The choice of column dimensions will depend on the desired flow rate and the volume of injection.

Q5: What are typical mobile phase compositions for epoxiconazole analysis?

A5: A gradient of acetonitrile and water or methanol and water is frequently used. For example, a mobile phase of acetonitrile:water (70:30 v/v) has been used successfully.[7] The exact composition and gradient profile should be optimized for your specific application to achieve the best separation.

Q6: What detection wavelength is recommended for epoxiconazole?

A6: Epoxiconazole can be detected by UV at a wavelength of 230 nm.[4][5][7][8]

Experimental Protocols

Protocol 1: Fast Trace Microanalysis of Epoxiconazole in Soil Samples

This method combines off-line flow-through extraction with direct on-column large-volume injection for rapid analysis.

  • Sample Preparation (Flow-Through Extraction):

    • Pack approximately 100 mg of the soil micro-sample into a short HPLC glass column.

    • Perform a flow-through liquid extraction using a methanol-water mixture.

  • Large-Volume Injection and HPLC Analysis:

    • Directly inject up to 1.00 mL of the methanol-water soil extract onto a conventional C18 RP-HPLC column.

    • HPLC Conditions:

      • Mobile Phase: Methanol-water gradient (specific gradient profile to be optimized).

      • Detection: UV at 230 nm.

      • Flow Rate: To be optimized for the specific column dimensions.

    • The analysis can be completed within approximately 3.5 minutes.[4][5]

Quantitative Data Summary

The following table summarizes the performance of the fast trace microanalysis method for epoxiconazole in three different types of Slovak agricultural soils.

ParameterSoil ASoil BSoil C
Linear Range (mg/kg) 0.1 - 50.1 - 50.1 - 5
LOD (S/N=3) (mg/kg) 0.0070.0120.018
LOQ (S/N=10) (mg/kg) 0.0240.0400.060
Recovery (%) 74 - 8574 - 8574 - 85
Reproducibility (RSD %) ≤ 6≤ 6≤ 6

Data sourced from a study on fast trace microanalysis of epoxiconazole.[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of epoxiconazole using large-volume injection.

G cluster_0 Sample Preparation cluster_1 LC-UV Analysis cluster_2 Data Analysis SampleCollection Sample Collection (e.g., Soil, Water) Extraction Extraction (e.g., QuEChERS, Flow-Through) SampleCollection->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration LVI Large-Volume Injection Filtration->LVI Inject Sample HPLC HPLC Separation (C18 Column) LVI->HPLC UV UV Detection (230 nm) HPLC->UV Chromatogram Chromatogram Acquisition UV->Chromatogram Generate Data Quantification Quantification Chromatogram->Quantification Report Reporting Quantification->Report

Epoxiconazole Analysis Workflow

References

Minimizing enantiomeric isomerization during epoxiconazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing enantiomeric isomerization during the analysis of epoxiconazole.

Frequently Asked Questions (FAQs)

Q1: Is epoxiconazole prone to enantiomeric isomerization during typical analytical procedures?

A1: Current research suggests that epoxiconazole is a configurationally stable compound. Studies on the stereoselective degradation of epoxiconazole in various soils have shown no evidence of enantiomerization or epimerization, even under different pH conditions.[1][2] However, as a general precaution in chiral analysis, it is crucial to control analytical parameters to prevent any potential for isomerization.

Q2: What are the primary factors that could theoretically induce isomerization of chiral compounds during analysis?

A2: For chiral molecules, the main factors that can contribute to racemization or epimerization during analysis include:

  • pH: Extreme pH values (highly acidic or alkaline) can sometimes catalyze isomerization.

  • Temperature: Elevated temperatures during sample preparation, storage, or analysis can provide the energy needed for chiral inversion.

  • Solvent: The polarity and protic nature of the solvent can influence the stability of enantiomers. Protic solvents like methanol and ethanol have been shown to cause racemization in some chiral pesticides.

  • Light: Exposure to UV light can sometimes induce photoisomerization.

Q3: How can I best store my epoxiconazole samples and standards to ensure enantiomeric integrity?

A3: To maintain the integrity of your samples and standards, it is recommended to:

  • Store them in a cool, dark place. An autosampler thermostated at 4°C is recommended for storing extracts during analysis.

  • Use amber vials to protect from light.

  • Prepare fresh working standards and process samples as promptly as possible.

  • If long-term storage is necessary, store extracts at -20°C.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral analysis of epoxiconazole.

Issue Potential Cause Recommended Solution
Poor Enantiomeric Resolution 1. Inappropriate Chiral Stationary Phase (CSP): The selected column may not be suitable for separating epoxiconazole enantiomers. 2. Mobile Phase Composition: The mobile phase may not provide adequate selectivity. 3. Flow Rate: The flow rate may be too high, not allowing for proper interaction with the CSP. 4. Temperature: The column temperature may not be optimal for chiral recognition.1. Select a suitable CSP: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have proven effective for epoxiconazole.[3][4] 2. Optimize the mobile phase: Adjust the ratio of organic modifiers (e.g., methanol, ethanol, acetonitrile) and the aqueous phase.[4] 3. Reduce the flow rate: Slower flow rates often improve resolution in chiral separations. 4. Adjust the column temperature: Use a column oven to systematically vary the temperature. Both increases and decreases in temperature can impact resolution.[4]
Peak Tailing 1. Secondary Interactions: Unwanted interactions between epoxiconazole and the stationary phase. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase pH: For ionizable analytes, a pH close to the pKa can cause tailing.1. Add a mobile phase modifier: For basic compounds, adding a small amount of a basic modifier can improve peak shape. 2. Implement a column cleaning procedure: Flush the column with a strong solvent. For immobilized polysaccharide-based columns, specific regeneration procedures may be available.[5] 3. Adjust mobile phase pH: Although epoxiconazole is not strongly ionizable, ensuring a consistent and appropriate mobile phase pH can be beneficial.
Peak Splitting or Shoulders 1. Co-elution: Another compound is eluting very close to one of the epoxiconazole enantiomers. 2. Column Void: A void has formed at the head of the column. 3. Blocked Frit: The inlet frit of the column is partially blocked. 4. Injection Solvent Issues: The sample is dissolved in a solvent much stronger than the mobile phase.1. Modify the mobile phase or temperature: Adjusting chromatographic conditions can separate the interfering peak. 2. Replace the column: A void at the column inlet is often irreversible. 3. Reverse-flush the column or replace the frit: This can sometimes dislodge particulates. 4. Ensure solvent compatibility: Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Below are detailed methodologies for the chiral analysis of epoxiconazole.

Chiral HPLC-UV Method for Epoxiconazole in Water and Soil[3][4]

This method utilizes a column-switching technique for the determination of epoxiconazole enantiomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detection.

    • Achiral pre-column (e.g., C18).

    • Chiral analytical column (e.g., microcrystalline cellulose triacetate - MCTA).

  • Chromatographic Conditions:

    • Achiral Separation (for cleanup and concentration):

      • Column: C18, 5 µm

      • Mobile Phase: Methanol/Water gradient

    • Chiral Separation:

      • Column: MCTA (150 x 3 mm, 15-25 µm)

      • Mobile Phase: Methanol or Ethanol

      • Flow Rate: 0.5 - 1.0 mL/min

      • Temperature: 25°C

      • Detection: UV at 230 nm

  • Sample Preparation:

    • Water Samples: Direct injection after filtration, or for trace analysis, use the achiral column for enrichment.

    • Soil Samples:

      • Extract soil with methanol.

      • Centrifuge and filter the extract.

      • Inject the extract into the HPLC system.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for the analysis of epoxiconazole enantiomers in different matrices using the HPLC-UV method with column switching.[3][4]

MatrixAnalyteLODLOQ
WaterEpoxiconazole Enantiomers0.050 mg/L-
SoilEpoxiconazole Enantiomers-0.2 mg/kg

Visualizations

Logical Workflow for Troubleshooting Chiral HPLC Problems

This diagram outlines a systematic approach to troubleshooting common issues in chiral HPLC analysis.

G Troubleshooting Workflow for Chiral HPLC cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Problem-Specific Troubleshooting cluster_3 Solutions Problem Identify Chromatographic Issue (e.g., Poor Resolution, Tailing, Splitting) CheckMethod Verify Method Parameters (Mobile Phase, Flow Rate, Temp.) Problem->CheckMethod CheckSystem Inspect HPLC System (Leaks, Pressure, Connections) Problem->CheckSystem PoorResolution Poor Resolution CheckMethod->PoorResolution Parameters OK PeakSplitting Peak Splitting CheckSystem->PeakSplitting System OK OptimizeMP Optimize Mobile Phase PoorResolution->OptimizeMP AdjustFlowTemp Adjust Flow Rate / Temperature PoorResolution->AdjustFlowTemp PeakTailing Peak Tailing AddModifier Add Mobile Phase Modifier PeakTailing->AddModifier CleanColumn Clean/Regenerate Column PeakTailing->CleanColumn CheckInjection Check Injection Solvent PeakSplitting->CheckInjection ReplaceColumn Replace Column/Frit PeakSplitting->ReplaceColumn

Caption: A decision tree for troubleshooting common chiral HPLC issues.

Experimental Workflow for Epoxiconazole Analysis in Soil

This diagram illustrates the steps involved in the analysis of epoxiconazole enantiomers in soil samples.

G Workflow for Epoxiconazole Analysis in Soil cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Acquisition & Analysis SoilSample 1. Collect Soil Sample Extraction 2. Extract with Methanol SoilSample->Extraction Centrifuge 3. Centrifuge and Filter Extraction->Centrifuge Injection 4. Inject into HPLC Centrifuge->Injection AchiralCleanup 5. Achiral Column (Cleanup) Injection->AchiralCleanup ChiralSeparation 6. Chiral Column (Separation) AchiralCleanup->ChiralSeparation UV_Detection 7. UV Detection (230 nm) ChiralSeparation->UV_Detection Quantification 8. Quantify Enantiomers UV_Detection->Quantification

Caption: Step-by-step process for analyzing epoxiconazole in soil.

References

Selecting the optimal chiral stationary phase for epoxiconazole separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal chiral stationary phase (CSP) for the separation of epoxiconazole enantiomers. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which types of chiral stationary phases are most effective for separating epoxiconazole enantiomers?

A1: Polysaccharide-based CSPs are the most widely and successfully used for the chiral separation of epoxiconazole.[1][2] Specifically, derivatives of amylose and cellulose have demonstrated excellent enantioselectivity.

Q2: What are some recommended commercially available columns for epoxiconazole separation?

A2: Based on reported successful separations, the following columns are highly recommended as starting points for method development:

  • Lux i-Amylose-3: An immobilized amylose-based CSP that has shown good separation of epoxiconazole enantiomers.[1]

  • Microcrystalline Cellulose Triacetate (MCTA): This cellulose-based CSP has also been successfully employed for the baseline resolution of epoxiconazole enantiomers.[2][3]

  • Chiralcel OD and Chiralpak AD: While specific quantitative data for epoxiconazole on these exact columns is not as readily available in comparative studies, they are well-regarded polysaccharide-based CSPs that are frequently successful for the separation of triazole fungicides and are worth considering in initial screening.

Q3: What are the typical mobile phases used for the chiral separation of epoxiconazole?

A3: Both normal-phase and reversed-phase chromatography can be used for the chiral separation of epoxiconazole.

  • Reversed-Phase: A common mobile phase consists of a mixture of acetonitrile and water, often with additives like ammonium acetate or formic acid to improve peak shape and reproducibility.[1] For example, a mobile phase of water with 5 mM ammonium acetate and 0.05% formic acid mixed with acetonitrile in a 35:65 ratio has been used successfully.

  • Normal-Phase: Mixtures of hexane and an alcohol, such as ethanol or isopropanol, are typically used. The ratio of these solvents is a critical parameter for optimizing the separation.

Q4: How does temperature affect the chiral separation of epoxiconazole?

A4: Temperature is a critical parameter in chiral method development and can have a significant impact on the separation of epoxiconazole enantiomers. Generally, lower temperatures tend to increase retention times and often improve resolution. However, the effect can be unpredictable, and in some cases, an increase in temperature might be beneficial. It is, therefore, a valuable parameter to screen during method optimization. The relationship between temperature and the selectivity factor can often be described by the van't Hoff equation, which can provide insights into the thermodynamic driving forces of the separation.

Q5: What detection method is typically used for epoxiconazole analysis?

A5: Ultraviolet (UV) detection is commonly used for the analysis of epoxiconazole. A detection wavelength of around 230 nm is often employed.[2][3]

Data Presentation: Comparison of Chiral Stationary Phases

The following table summarizes reported chromatographic conditions and performance for the separation of epoxiconazole enantiomers on different polysaccharide-based CSPs.

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)DetectionSelectivity Factor (α)Resolution (Rs)Reference
Lux i-Amylose-3 250 x 4.6 mm, 5 µmWater (with 5 mM Ammonium Acetate + 0.05% Formic Acid) / Acetonitrile (35:65)1.0UV @ 254 nm1.33Not ReportedPhenomenex Application Note
Microcrystalline Cellulose Triacetate (MCTA) 150 x 3 mm, 15-25 µmMethanol or EthanolNot SpecifiedUV @ 230 nmNot ReportedBaseline Resolution[2][3]
Cellulose-tris-(3,5-dimethylphenylcarbamate) Not SpecifiedMethanol/WaterNot SpecifiedNot SpecifiedNot ReportedGood Separation[4]

Experimental Protocols

Method 1: Separation on Lux i-Amylose-3 (Reversed-Phase)

  • Column: Lux i-Amylose-3 (250 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 5 mM Ammonium Acetate and 0.05% Formic Acid

    • B: Acetonitrile

    • Isocratic elution with 35% A and 65% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (or controlled, e.g., 25 °C)

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve epoxiconazole standard in the mobile phase.

Method 2: Separation on Microcrystalline Cellulose Triacetate (Normal-Phase)

  • Column: Microcrystalline Cellulose Triacetate (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Ethanol (e.g., 90:10 v/v). The ratio may need optimization.

  • Flow Rate: 0.8 - 1.2 mL/min (to be optimized)

  • Injection Volume: 5-20 µL

  • Column Temperature: Ambient (or controlled, e.g., 25 °C)

  • Detection: UV at 230 nm

  • Sample Preparation: Dissolve epoxiconazole standard in the mobile phase.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral separation of epoxiconazole.

Diagram: Troubleshooting Workflow for Epoxiconazole Chiral Separation

TroubleshootingWorkflow cluster_no_sep Resolution Issues cluster_tailing Peak Shape: Tailing cluster_splitting Peak Shape: Splitting start Start: Initial Chromatogram no_separation No Separation or Poor Resolution (Rs < 1.5) start->no_separation Low Rs peak_tailing Peak Tailing or Asymmetry start->peak_tailing Asymmetric Peaks peak_splitting Peak Splitting or Shoulders start->peak_splitting Distorted Peaks good_separation Good Separation (Rs >= 1.5) start->good_separation Acceptable Rs change_mp_ratio Adjust Mobile Phase Ratio (e.g., % Alcohol in NP, % Organic in RP) no_separation->change_mp_ratio add_additive Add Mobile Phase Additive (e.g., 0.1% TFA for acidic analytes, 0.1% DEA for basic analytes) peak_tailing->add_additive check_injection Check Injection Technique and Sample Solvent Mismatch peak_splitting->check_injection change_mp_comp Change Mobile Phase Component (e.g., EtOH to IPA in NP) change_mp_ratio->change_mp_comp No Improvement change_temp Vary Column Temperature (e.g., decrease to 15°C or increase to 40°C) change_mp_comp->change_temp No Improvement change_csp Screen a Different CSP (e.g., from amylose-based to cellulose-based) change_temp->change_csp Still Poor check_sample_solvent Check Sample Solvent (Ensure compatibility with mobile phase) add_additive->check_sample_solvent No Improvement lower_sample_conc Lower Sample Concentration (Avoid column overload) check_sample_solvent->lower_sample_conc Still Tailing check_column_health Check Column Health (Consider regeneration or replacement) lower_sample_conc->check_column_health Persistent Tailing check_column_void Inspect for Column Void (Reverse flush or replace column) check_injection->check_column_void No Improvement adjust_temp Adjust Temperature (Can sometimes resolve on-column issues) check_column_void->adjust_temp Still Splitting check_coelution Consider Co-elution with an Impurity adjust_temp->check_coelution Persistent Splitting

Caption: A logical workflow for troubleshooting common issues in the chiral separation of epoxiconazole.

Diagram: General Experimental Workflow for CSP Selection

CSP_Selection_Workflow start Start: Racemic Epoxiconazole Sample csp_screening Initial CSP Screening (e.g., Amylose-based, Cellulose-based) start->csp_screening mode_selection Select Separation Mode (Normal Phase vs. Reversed Phase) csp_screening->mode_selection mp_optimization Mobile Phase Optimization (Adjust solvent ratios and additives) mode_selection->mp_optimization param_optimization Parameter Optimization (Flow rate, Temperature) mp_optimization->param_optimization validation Method Validation (Robustness, Reproducibility) param_optimization->validation final_method Optimal Chiral Separation Method validation->final_method

Caption: A general workflow for selecting and optimizing a chiral stationary phase for epoxiconazole separation.

References

Strategies to reduce signal suppression in LC-MS/MS analysis of epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating signal suppression during the LC-MS/MS analysis of epoxiconazole.

Troubleshooting Guide: Overcoming Signal Suppression

Signal suppression is a common challenge in LC-MS/MS analysis, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating signal suppression when analyzing epoxiconazole.

Initial Assessment: Is Signal Suppression Occurring?

A sudden or unexpected decrease in epoxiconazole signal intensity can be the first indication of signal suppression. To confirm this, a post-column infusion experiment is recommended.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of epoxiconazole at a concentration that yields a stable and moderate signal.

  • Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

  • Inject a blank matrix extract (a sample prepared using the same procedure as your study samples, but without the analyte) onto the LC column.

  • Monitor the epoxiconazole signal. A significant drop in the signal intensity at the retention time of co-eluting matrix components indicates the presence of signal suppression.

Troubleshooting Steps

If signal suppression is confirmed, follow these steps to identify and resolve the issue:

  • Sample Preparation Review: Inadequate sample cleanup is a primary cause of matrix effects.[1] Review your sample preparation protocol and consider the following optimization strategies.

  • Chromatographic Optimization: Co-elution of matrix components with epoxiconazole can lead to competition in the ion source.[2] Modifying the chromatographic conditions can separate the analyte from interfering compounds.

  • Mass Spectrometer Source Optimization: The ion source conditions can influence the extent of signal suppression.[3]

  • Method of Standard Addition: If signal suppression cannot be eliminated, the method of standard addition can be used for accurate quantification in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal suppression for epoxiconazole?

Signal suppression for epoxiconazole is primarily caused by co-eluting matrix components from complex samples such as soil, water, and agricultural products.[2] These interfering substances can compete with epoxiconazole for ionization in the MS source, leading to a reduced signal. Common culprits include salts, endogenous lipids, and other organic molecules present in the sample matrix. Inadequate sample preparation is a major contributor to the presence of these interfering compounds.[1]

Q2: Which sample preparation technique is most effective at reducing signal suppression for epoxiconazole?

The choice of sample preparation technique depends on the sample matrix. Here is a comparison of common techniques with available quantitative data for epoxiconazole:

Sample Preparation TechniqueMatrixAnalyteRecovery (%)Reference
Flow-Through Liquid ExtractionSoilEpoxiconazole74 - 85[4]
Evaporation-Assisted Dispersive Liquid-Liquid MicroextractionWaterEpoxiconazole77.6 - 104.4[5]
QuEChERSWheat & SoilEpoxiconazoleNot specified[6]
Gel Permeation Chromatography (GPC) CleanupSoil & EarthwormsEpoxiconazole81.2 - 100.2[1][7]

Q3: How can I optimize my LC method to reduce signal suppression?

  • Gradient Modification: Adjust the mobile phase gradient to better separate epoxiconazole from matrix interferences. A shallower gradient can improve resolution.

  • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[8]

Q4: What MS source parameters should I adjust to minimize signal suppression?

  • Ionization Source: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.

  • Source Temperature and Gas Flows: Optimize the desolvation temperature and nebulizer gas flow to ensure efficient ionization of epoxiconazole while minimizing the influence of matrix components.[3]

  • Capillary Voltage: Adjust the capillary voltage to find the optimal setting for epoxiconazole ionization.

Q5: Can using an internal standard help with signal suppression?

Yes, using a stable isotope-labeled (SIL) internal standard of epoxiconazole is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression during data processing.[8]

Experimental Protocols

Protocol 1: Flow-Through Liquid Extraction for Soil Samples

This protocol is adapted from a method for the fast trace microanalysis of epoxiconazole in soil.[4]

  • Sample Preparation: Pack approximately 100-200 mg of a homogenized soil micro-sample into a short HPLC glass column.

  • Extraction: Perform a flow-through liquid extraction using a mixture of methanol and water.

  • Injection: Directly inject a large volume (up to 1.00 mL) of the extract onto a reversed-phase HPLC column.

Protocol 2: Evaporation-Assisted Dispersive Liquid-Liquid Microextraction for Water Samples

This protocol is based on a method for the determination of triazole fungicides in water.[5]

  • Sample Preparation: To a water sample, sequentially add 1-dodecanol (extraction solvent), dichloromethane (volatile solvent), and calcium oxide.

  • Extraction: The exothermic reaction of calcium oxide with water generates bubbles that disperse the 1-dodecanol, facilitating extraction without a dispersive solvent.

  • Phase Separation: Cool the sample in an ice bath to solidify the floating 1-dodecanol.

  • Analysis: Separate the solidified organic phase, melt it, and inject it into the HPLC system.

Visual Diagrams

Signal_Suppression_Troubleshooting_Workflow cluster_Start Start cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_Resolution Resolution Start Low or Inconsistent Epoxiconazole Signal PostColumnInfusion Perform Post-Column Infusion Experiment Start->PostColumnInfusion SignalDrop Significant Signal Drop? PostColumnInfusion->SignalDrop OptimizeSamplePrep Optimize Sample Preparation SignalDrop->OptimizeSamplePrep Yes InstrumentIssue Investigate Instrument Malfunction SignalDrop->InstrumentIssue No OptimizeLC Optimize LC Method OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Source OptimizeLC->OptimizeMS UseInternalStandard Use Stable Isotope-Labeled Internal Standard OptimizeMS->UseInternalStandard SignalRestored Signal Restored and Reproducible UseInternalStandard->SignalRestored

Caption: Troubleshooting workflow for signal suppression.

Sample_Preparation_Strategies cluster_Input Sample Input cluster_Techniques Sample Preparation Techniques cluster_Outcome Outcome Sample Complex Matrix (e.g., Soil, Water) LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE QuEChERS QuEChERS Sample->QuEChERS CleanExtract Cleaner Extract for LC-MS/MS Analysis LLE->CleanExtract SPE->CleanExtract QuEChERS->CleanExtract ReducedSuppression Reduced Signal Suppression CleanExtract->ReducedSuppression

Caption: Overview of sample preparation strategies.

References

Validation & Comparative

Validating an Analytical Method for Enantioselective Quantification of Epoxiconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of an enantioselective analytical method is a critical step to ensure the quality, safety, and efficacy of chiral compounds like the fungicide epoxiconazole. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC)-based methods for the enantioselective quantification of epoxiconazole, complete with supporting experimental data and detailed protocols.

Epoxiconazole possesses two chiral centers, resulting in four stereoisomers.[1] The differential biological activity and environmental fate of these enantiomers necessitate analytical methods capable of their distinct quantification.[2][3] Chiral HPLC is the most common technique for this purpose, often employing chiral stationary phases (CSPs) to achieve separation.[4]

Comparison of Validated Analytical Methods

The following tables summarize the performance of different validated methods for the enantioselective quantification of epoxiconazole. These methods utilize various chiral columns and detection systems, demonstrating their applicability across different matrices.

Method 1: Chiral HPLC with UV Detection

This method employs a microcrystalline cellulose triacetate (MCTA) chiral column for the separation of epoxiconazole enantiomers.[4][5] It is a cost-effective approach suitable for routine analysis.

Validation ParameterWaterSoil
Linearity Range 1 - 1000 mg/L-
Limit of Detection (LOD) 0.050 mg/L (with column switching)0.2 mg/kg
Instrumentation HPLC-UVHPLC-UV
Chiral Column Microcrystalline Cellulose Triacetate (MCTA)Microcrystalline Cellulose Triacetate (MCTA)

Method 2: Chiral HPLC-MS/MS

For higher sensitivity and selectivity, particularly in complex matrices, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is employed.[6][7]

Validation ParameterTubifex and Soil
Linearity Range 0.005 - 5 mg/L (in solution)
Precision (RSD) 0.1 - 0.8%
Recovery 78.2% to 115.7% (in various matrices)
Limit of Quantification (LOQ) 0.005 mg/kg
Instrumentation HPLC-MS/MS
Chiral Column Chiralpak IG-3

Method 3: Alternative Chiral Stationary Phase (Immobilized Polysaccharide-Based)

This application note highlights the use of a Lux i-Amylose-3 immobilized polysaccharide-based chiral stationary phase for the separation of epoxiconazole enantiomers.[8]

Validation ParameterPerformance
Separation Mode Reversed Phase
Instrumentation HPLC
Chiral Column Lux i-Amylose-3

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the key experimental protocols for the validation of an enantioselective HPLC method for epoxiconazole.

Sample Preparation
  • Water Samples: For direct injection, water samples can be analyzed within the range of 1-1000 mg/L.[5] For lower concentrations, a column-switching technique with a pre-concentration step on a C18 column can be used to determine concentrations as low as 0.050 mg/L.[4][5]

  • Soil Samples: Epoxiconazole enantiomers can be extracted from soil using methanol.[5] The resulting extract can then be analyzed by HPLC.

  • Biological Samples (Tubifex): A sensitive and rapid chiral method based on HPLC-MS/MS has been developed for the determination of epoxiconazole enantiomers in tubifex and soil.[6][7]

Chromatographic Conditions (HPLC-UV Example)
  • HPLC System: A standard high-performance liquid chromatography system with a UV detector.

  • Chiral Column: A home-packed microcrystalline cellulose triacetate (MCTA) column (150x3 mm, 15-25 µm).[4][5]

  • Mobile Phase: The mobile phase composition, including organic modifiers like methanol or ethanol, flow-rate, and temperature should be optimized to achieve baseline separation of the enantiomers.[5]

  • Detection: UV detection at 230 nm.[4][5]

Method Validation Parameters

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and should assess the following parameters:[9]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. The peaks for each enantiomer should be well-resolved from each other and any other peaks (Resolution (Rs) > 1.5).[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value, often assessed by recovery studies (e.g., 98.0% to 102.0%).[9]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision, with a relative standard deviation (RSD) typically ≤ 2.0%.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, often determined by a signal-to-noise ratio of 10:1.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature, flow rate).[9]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an enantioselective analytical method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Chiral Stationary Phase (CSP) B Optimize Mobile Phase A->B C Optimize Detection Parameters B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K Method Approved

Caption: Workflow for enantioselective analytical method validation.

References

A Comparative Guide to HPLC and GC Methods for Epoxiconazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients and agricultural chemicals is paramount. This guide provides an objective cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of the fungicide epoxiconazole, supported by experimental data to inform the selection of the most appropriate analytical technique.

Epoxiconazole is a broad-spectrum fungicide belonging to the triazole class, widely used in agriculture to protect crops from fungal diseases.[1] Its accurate determination in various matrices is crucial for regulatory compliance, quality control, and environmental monitoring. Both HPLC and GC are powerful chromatographic techniques routinely employed for pesticide residue analysis.[2][3] However, the choice between them depends on the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity, speed, and cost.[4][5]

This guide delves into the experimental protocols and performance characteristics of both HPLC and GC methodologies for epoxiconazole determination, presenting a comparative summary of their validation parameters.

Experimental Workflow for Method Cross-Validation

The process of cross-validating two distinct analytical methods involves a systematic approach to ensure that both methods provide equivalent results in terms of accuracy, precision, and other performance characteristics for the analysis of the same analyte.

G cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_gc GC Method cluster_validation Cross-Validation prep Homogenized Sample hplc_analysis HPLC-UV/MS Analysis prep->hplc_analysis Extraction & Cleanup gc_analysis GC-MS/MS Analysis prep->gc_analysis QuEChERS Extraction hplc_data HPLC Data Acquisition hplc_analysis->hplc_data comparison Comparison of Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) hplc_data->comparison gc_data GC Data Acquisition gc_analysis->gc_data gc_data->comparison conclusion Method Equivalency Assessment comparison->conclusion

Caption: General workflow for the cross-validation of HPLC and GC methods.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[3] For epoxiconazole, reversed-phase HPLC with UV or mass spectrometric detection is commonly employed.[6][7]

Experimental Protocol: HPLC-UV

A prevalent method for the analysis of epoxiconazole involves reversed-phase HPLC coupled with a UV detector.[6]

  • Instrumentation : A standard HPLC system equipped with a UV detector is utilized.[6]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[6]

    • Mobile Phase : A mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v) is a common mobile phase.[6]

    • Flow Rate : A flow rate of 1.0 mL/min is generally maintained.[6]

    • Column Temperature : The column is often maintained at 30°C.[6]

    • Detection : UV detection is performed at a wavelength of 230 nm.[6][7]

    • Injection Volume : A 20 µL injection volume is standard.[6][7]

  • Sample Preparation : A common sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step.[7] For instance, in the analysis of beans and zucchini, samples are extracted with acetonitrile followed by the addition of magnesium sulfate and sodium chloride for partitioning.[7]

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] When coupled with a mass spectrometer (MS), it provides high sensitivity and selectivity.[8] For the analysis of epoxiconazole, GC-MS/MS is a suitable method.[9]

Experimental Protocol: GC-MS/MS

The analysis of epoxiconazole residues can be effectively carried out using a GC system coupled to a tandem mass spectrometer.[8][9]

  • Instrumentation : A gas chromatograph interfaced with a triple quadrupole mass spectrometer is used.[8]

  • Chromatographic Conditions :

    • Column : A fused silica capillary column, such as one with a dimethyl-polysiloxane stationary phase (e.g., 30 m x 0.32 mm i.d.), is appropriate.[10]

    • Carrier Gas : Helium is a commonly used carrier gas.[11]

    • Temperature Program : A typical temperature program starts at an initial temperature, ramps up to a final temperature, and holds for a certain duration. For example, a program might ramp up to 270°C at a rate of 30°C/min and hold for 4 minutes.[10]

    • Injection Mode : Splitless injection is often used for trace analysis.[12]

  • Sample Preparation (QuEChERS) : The QuEChERS protocol is widely used for the extraction of pesticide residues from various food matrices prior to GC analysis.[12][13] The general steps include:

    • Homogenization of the sample.[12]

    • Extraction with an organic solvent like acetonitrile.[13]

    • Partitioning using salts such as magnesium sulfate and sodium chloride.[12]

    • A dispersive solid-phase extraction (dSPE) cleanup step using sorbents like primary secondary amine (PSA) to remove matrix interferences.[13]

Performance Comparison

The validation of analytical methods is crucial to ensure their reliability and suitability for a specific purpose.[11][14] The following table summarizes the key performance parameters for the HPLC and GC methods for epoxiconazole analysis based on available data.

Performance ParameterHPLC MethodGC Method
Linearity (Correlation Coefficient, r²) 0.9998[6], >0.999[7]≥0.99[9]
Limit of Detection (LOD) 0.01 mg/L[6], 0.007-0.018 mg/kg[15]-
Limit of Quantification (LOQ) 0.03 mg/L[6], 0.01 mg/kg[7], 0.024-0.060 mg/kg[15]0.01-0.02 mg/kg[9]
Accuracy (Recovery) 87-94%[6], 96-102%[7], 74-85%[15]Typically 70-120% (SANCO guidelines)[16]
Precision (Repeatability, RSD) <2%[6], 0.88-1.49%[7]-

Note: The presented data is a compilation from different studies and may vary based on the specific experimental conditions and matrix.

Conclusion

Both HPLC and GC are highly effective and validated methods for the analysis of epoxiconazole.

HPLC offers greater versatility, particularly for non-volatile and thermally unstable compounds, and can often be performed without derivatization.[4] The availability of different detectors, including UV and MS, provides flexibility in terms of sensitivity and selectivity.[17] The validation data indicates excellent linearity, low limits of detection and quantification, and high accuracy and precision for HPLC methods.[6][7]

GC , especially when coupled with MS/MS, provides exceptional sensitivity and selectivity, making it ideal for trace residue analysis.[8] While GC requires the analyte to be volatile and thermally stable, epoxiconazole is amenable to this technique.[10] The QuEChERS sample preparation method is well-established for GC analysis of pesticides in complex matrices.[13]

The choice between HPLC and GC for epoxiconazole analysis will ultimately depend on the specific application, available instrumentation, and the desired performance characteristics. For routine analysis in various matrices, a validated HPLC-UV method can be a robust and cost-effective choice.[6] For applications requiring very low detection limits and high selectivity, particularly in complex food matrices, a GC-MS/MS method is a powerful alternative.[8][9] Cross-validation of both methods within a laboratory can provide a comprehensive analytical capability for epoxiconazole, ensuring robust and reliable data across different analytical platforms.

References

Epoxiconazole's Footprint: A Comparative Analysis of Its Impact on Soil Microbial Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate interactions between agricultural chemicals and the soil microbiome is paramount. This guide provides a comparative analysis of the effects of epoxiconazole on soil microbial communities, juxtaposed with other commonly used fungicides. The information is supported by experimental data to offer a clear perspective on its environmental impact.

Epoxiconazole, a broad-spectrum triazole fungicide, is widely employed to control a range of fungal pathogens in crops. Its mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1][2] While effective in managing plant diseases, its application introduces a xenobiotic into the soil environment, raising questions about its non-target effects on the complex and vital soil microbial communities. These microorganisms are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and soil structure maintenance.

This guide synthesizes findings from various studies to compare the impact of epoxiconazole with other fungicides, such as tebuconazole (another triazole), azoxystrobin (a strobilurin), and chlorothalonil, on key soil microbial parameters.

Comparative Impact on Soil Microbial Community Structure

The introduction of fungicides can alter the delicate balance of soil microbial communities, affecting their diversity, abundance, and composition.

Prolonged exposure to high concentrations of epoxiconazole has been shown to cause noticeable alterations in soil microbial diversity.[3] In some cases, epoxiconazole, particularly in combination with other fungicides like kresoxim-methyl and difenoconazole, has been observed to decrease the Shannon diversity index of both fungal and bacterial communities.[4][5][6] However, the specific impacts can be complex and dependent on the enantiomeric form of epoxiconazole used. For instance, one study found that while some forms of epoxiconazole decreased the relative abundance of Proteobacteria, another form led to an increase in Firmicutes.[3]

In comparison, other fungicides also exhibit varied effects. Tebuconazole has been reported to have a dose-dependent impact, with higher concentrations negatively affecting fungal populations.[7] Some studies, however, suggest that at recommended agricultural doses, tebuconazole may not significantly disturb the biological homeostasis of the soil and can even stimulate the proliferation of organotrophic bacteria and fungi.[8] Azoxystrobin has been shown to inhibit the growth of organotrophic bacteria, actinomycetes, and fungi, particularly at higher concentrations.[9] In contrast, some studies have found that fungicides like azoxystrobin and chlorothalonil did not significantly affect the overall bacterial community structure as analyzed by 16S rRNA-PCR denaturing gradient gel electrophoresis (DGGE).[10]

Below is a summary of the observed effects of different fungicides on the relative abundance of key microbial phyla.

Table 1: Comparative Effects of Fungicides on the Relative Abundance of Major Soil Microbial Phyla

FungicideMicrobial PhylumObserved EffectReference
Epoxiconazole ProteobacteriaDecrease (S,R- and rac-epoxiconazole)[3]
FirmicutesIncrease (S,R- and rac-epoxiconazole)[3]
Tebuconazole ProteobacteriaPredominant phylum, abundance may increase at lower doses[7]
ActinobacteriaRelative abundance may increase at lower doses[7]
FirmicutesRelative abundance may decrease[7]
Azoxystrobin Organotrophic BacteriaInhibition at higher concentrations[9]
ActinomycetesInhibition at higher concentrations[9]
FungiInhibition at higher concentrations[9]
Propiconazole ProteobacteriaIncrease
AcidobacteriaDecrease
AscomycotaIncrease
BasidiomycotaIncrease

Impact on Soil Microbial Biomass and Enzyme Activities

Soil microbial biomass and the activity of soil enzymes are crucial indicators of soil health and function. Fungicides can influence these parameters, thereby affecting nutrient cycling and organic matter decomposition.

Studies have shown that epoxiconazole can have a significant inhibitory effect on the activity of key soil enzymes. For example, it has been found to inhibit dehydrogenase and urease activity.[11][12] Dehydrogenase activity is a marker of overall microbial activity, while urease is essential for nitrogen cycling.

Other fungicides also demonstrate a range of effects on soil enzymes. Tebuconazole has been reported to decrease soil microbial biomass and inhibit the activities of urease, arylsulfatase, β-glucosidase, alkaline phosphatase, and dehydrogenase.[13] Similarly, azoxystrobin has been shown to have an inhibitory effect on dehydrogenases, catalase, urease, and acid and alkaline phosphatases.[9][14] A comparative study of azoxystrobin, tebuconazole, and chlorothalonil found that while none of the fungicides affected microbial biomass, they all significantly reduced dehydrogenase activity to varying degrees in soil with low organic matter.[10]

The following table summarizes the quantitative impact of epoxiconazole and other fungicides on key soil enzyme activities.

Table 2: Comparative Impact of Fungicides on Soil Enzyme Activities

FungicideEnzymeApplication RateIncubation TimeObserved Effect (% change from control)Reference
Epoxiconazole Dehydrogenase100x recommended dose14-56 daysSignificant inhibition[11][12]
Urease100x recommended dose14-56 daysSignificant inhibition[11][12]
Tebuconazole Dehydrogenase500 mg/kg30 days~95% decrease in microbial biomass[7]
Urease5-500 mg/kg7-90 daysInhibition[13]
Alkaline Phosphatase5-500 mg/kg7-90 daysInhibition[13]
Azoxystrobin Dehydrogenase22.50 mg/kg-7.04% decrease[14]
Urease22.50 mg/kg-31.25% decrease[14]
Acid Phosphatase22.50 mg/kg-20.45% decrease[14]
Alkaline Phosphatase22.50 mg/kg-11.78% decrease[14]

Experimental Protocols

To ensure the reproducibility and comparability of studies on the impact of fungicides on soil microbial communities, detailed experimental protocols are essential. Below are synthesized methodologies for key experiments cited in this guide.

Soil Sample Collection and Preparation
  • Sampling: Collect soil samples from the top 0-15 cm layer of the experimental plots.

  • Homogenization: Pass the collected soil through a 2 mm sieve to remove stones, roots, and other debris.

  • Storage: Store the sieved soil at 4°C for microbial analysis or air-dry for physicochemical analysis.

Analysis of Soil Microbial Community Structure
  • DNA Extraction:

    • Weigh 0.5 g of fresh soil into a bead-beating tube.

    • Add lysis buffer and perform bead beating to lyse the microbial cells.

    • Follow a commercial soil DNA extraction kit protocol (e.g., MoBio PowerSoil DNA Isolation Kit) for purification.[15]

    • Assess DNA quality and quantity using a NanoDrop spectrophotometer and agarose gel electrophoresis.

  • PCR Amplification:

    • Amplify the V4-V5 region of the bacterial 16S rRNA gene using primers such as 515F and 907R.

    • Amplify the fungal ITS (Internal Transcribed Spacer) region using primers like ITS1F and ITS4.

    • Perform PCR in a thermal cycler with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension).

  • High-Throughput Sequencing:

    • Sequence the purified PCR amplicons on a platform such as Illumina MiSeq.

    • Process the raw sequencing data using bioinformatics pipelines like QIIME or Mothur for quality filtering, chimera removal, OTU (Operational Taxonomic Unit) clustering, and taxonomic assignment.

Soil Enzyme Activity Assays
  • Dehydrogenase Activity:

    • Incubate 1 g of soil with 0.2 ml of 3% 2,3,5-triphenyltetrazolium chloride (TTC) solution and 0.5 ml of 1% glucose solution at 28°C for 24 hours.[9]

    • The TTC is reduced to triphenyl formazan (TPF) by microbial dehydrogenases.

    • Extract the TPF with methanol and measure the absorbance of the pink-colored solution at 485 nm using a spectrophotometer.

    • Calculate the dehydrogenase activity as µg TPF produced per gram of soil per hour.

  • Phosphatase Activity (Acid and Alkaline):

    • Incubate 1 g of soil with a buffered solution of p-nitrophenyl phosphate (pNPP) at 37°C for 1 hour.

    • The phosphatase enzymes in the soil hydrolyze pNPP to p-nitrophenol (pNP).

    • Stop the reaction and extract the yellow-colored pNP with a suitable solvent.

    • Measure the absorbance of the solution at 400 nm.

    • Quantify the amount of pNP released using a standard curve and express the activity as µg pNP released per gram of soil per hour.

  • Urease Activity:

    • Incubate 5 g of soil with a urea solution and a buffer at 37°C for 2 hours.

    • The urease in the soil hydrolyzes urea to ammonia.

    • Extract the ammonia and determine its concentration using a colorimetric method (e.g., Berthelot reaction).

    • Express the urease activity as µg of NH4+-N released per gram of soil per hour.

Visualizing Experimental Workflows and Fungal Mode of Action

To provide a clearer understanding of the experimental processes and the primary mechanism of action of the fungicides discussed, the following diagrams have been generated.

Experimental_Workflow cluster_sampling Soil Sampling & Preparation cluster_analysis Microbial Community Analysis cluster_enzyme Enzyme Activity Assays Soil_Sample Soil Collection (0-15 cm) Sieving Sieving (2 mm) Soil_Sample->Sieving Storage Storage (4°C) Sieving->Storage DNA_Extraction DNA Extraction Storage->DNA_Extraction Dehydrogenase Dehydrogenase Assay (TTC) Storage->Dehydrogenase Phosphatase Phosphatase Assay (pNPP) Storage->Phosphatase Urease Urease Assay (Urea) Storage->Urease PCR_Amplification 16S/ITS PCR DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Spectrophotometry Spectrophotometry Dehydrogenase->Spectrophotometry Phosphatase->Spectrophotometry Urease->Spectrophotometry

Caption: Experimental workflow for analyzing fungicide impact on soil.

Fungicide_Mode_of_Action cluster_fungal_cell Fungal Cell Epoxiconazole Epoxiconazole (Triazole) Ergosterol_Pathway Ergosterol Biosynthesis Pathway Epoxiconazole->Ergosterol_Pathway Inhibits (14α-demethylase) Tebuconazole Tebuconazole (Triazole) Tebuconazole->Ergosterol_Pathway Inhibits (14α-demethylase) Azoxystrobin Azoxystrobin (Strobilurin) Mitochondrial_Respiration Mitochondrial Respiration (Complex III) Azoxystrobin->Mitochondrial_Respiration Inhibits (Qo site) Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Maintains ATP_Production ATP Production Mitochondrial_Respiration->ATP_Production Drives Fungal_Growth Fungal Growth & Respiration ATP_Production->Fungal_Growth Fuels

References

Enantioselective Toxicity of Epoxiconazole in Aquatic Life: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the environmental impact of epoxiconazole enantiomers on aquatic ecosystems, supported by experimental data.

Epoxiconazole, a broad-spectrum triazole fungicide, is a chiral molecule existing as two enantiomers, (+)-epoxiconazole and (-)-epoxiconazole. While produced and predominantly used as a racemic mixture (an equal blend of both enantiomers), emerging research indicates a significant difference in the toxicological profiles of the individual enantiomers towards non-target aquatic organisms. This guide provides a comparative analysis of the enantioselective toxicity of epoxiconazole in key aquatic species, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying toxicological pathways. This information is critical for environmental risk assessment and the development of more ecologically sound agricultural practices.

Comparative Acute Toxicity

The acute toxicity of epoxiconazole enantiomers varies significantly across different trophic levels in aquatic ecosystems, including algae, crustaceans, and fish. The following tables summarize the 50% effective concentration (EC50) and 50% lethal concentration (LC50) values for each enantiomer and the racemic mixture.

Table 1: Enantioselective Acute Toxicity of Epoxiconazole in Aquatic Algae

SpeciesEnantiomer/Racemate96-hour EC50 (mg/L)Reference
Scenedesmus obliquus(+)-Epoxiconazole2.12[1][2]
(-)-Epoxiconazole1.15[1][2]
Racemic Epoxiconazole1.58[1][2]
Chlorella vulgaris(+)-Epoxiconazole27.78[3]
(-)-Epoxiconazole18.93[3]

Table 2: Enantioselective Acute Toxicity of Epoxiconazole in Aquatic Invertebrates

SpeciesEnantiomer/Racemate48-hour LC50 (mg/L)Reference
Daphnia magna(+)-Epoxiconazole4.16[3]
(-)-Epoxiconazole8.49[3]

Table 3: Enantioselective Acute Toxicity of Epoxiconazole in Fish

SpeciesEnantiomer/Racemate96-hour LC50 (mg/L)Reference
Danio rerio (Zebrafish) EmbryoRacemic Epoxiconazole7.204[4][5]

Note: Specific LC50 values for individual enantiomers in zebrafish were not available in the reviewed literature; however, studies indicate differential metabolic and histopathological effects between the enantiomers.

Experimental Protocols

The presented toxicity data is predominantly derived from standardized ecotoxicological assays. The following are detailed methodologies based on the Organisation for Economic Co-operation and Development (OECD) guidelines, which are commonly employed in such studies.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Exponentially growing cultures of green algae, such as Scenedesmus obliquus or Chlorella vulgaris.

  • Test Substance Preparation: Stock solutions of (+)-epoxiconazole, (-)-epoxiconazole, and racemic epoxiconazole are prepared in a suitable solvent. A series of dilutions are made to achieve the desired test concentrations.

  • Exposure: Algal cultures are exposed to a range of concentrations of the test substances in a nutrient-rich medium under controlled conditions of temperature (21-24°C), continuous illumination, and pH.

  • Duration: The test is typically conducted over a 72 to 96-hour period.

  • Endpoint Measurement: Algal growth is measured at 24-hour intervals by determining cell density using a spectrophotometer or a cell counter.

  • Data Analysis: The growth rate and yield are calculated for each concentration and compared to a control group. The EC50 value, the concentration that causes a 50% reduction in growth, is then determined.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to daphnids, a key zooplankton species.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

  • Test Substance Preparation: As described for the algal growth inhibition test.

  • Exposure: Daphnids are exposed to various concentrations of the epoxiconazole enantiomers and the racemate in a defined aqueous medium.

  • Duration: The exposure period is 48 hours.

  • Endpoint Measurement: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The LC50 value, the concentration that causes immobilization in 50% of the daphnids, is calculated.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.

  • Test Organism: A suitable fish species, such as zebrafish (Danio rerio).

  • Test Substance Preparation: As previously described.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in a flow-through or static-renewal system to maintain constant exposure levels.

  • Duration: The standard exposure duration is 96 hours.

  • Endpoint Measurement: The number of dead fish is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value is determined by plotting the percentage of mortality against the test concentrations.

Mechanisms of Enantioselective Toxicity

The differential toxicity of epoxiconazole enantiomers can be attributed to their stereospecific interactions with biological macromolecules. The primary modes of action identified in aquatic organisms include the induction of oxidative stress, inhibition of cytochrome P450 (CYP) enzymes, and disruption of the endocrine system through the steroidogenesis pathway.

Oxidative Stress Pathway

Exposure to epoxiconazole has been shown to induce oxidative stress in aquatic organisms.[6] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. This can lead to cellular damage, including lipid peroxidation and DNA damage.

Oxidative_Stress_Pathway Epoxiconazole Epoxiconazole Enantiomers Mitochondria Mitochondria Epoxiconazole->Mitochondria interacts with ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS induces Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components attacks Antioxidant_Defense Antioxidant Defense System (SOD, CAT) ROS->Antioxidant_Defense activates Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Carbonylation, DNA Strand Breaks) Cellular_Components->Oxidative_Damage leads to Detoxification Detoxification Antioxidant_Defense->Detoxification promotes

Caption: Epoxiconazole-induced oxidative stress pathway in aquatic organisms.

Cytochrome P450 Inhibition

Epoxiconazole, like other azole fungicides, is known to inhibit cytochrome P450 (CYP) enzymes.[7] These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. Inhibition of CYP enzymes can disrupt vital physiological processes.

CYP_Inhibition_Pathway Epoxiconazole Epoxiconazole Enantiomers CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP1A, CYP3A) Epoxiconazole->CYP_Enzymes inhibits Metabolism Metabolism of: - Endogenous compounds (e.g., steroids) - Xenobiotics CYP_Enzymes->Metabolism catalyzes Disruption Disrupted Physiological Processes Metabolism->Disruption leads to

Caption: Inhibition of cytochrome P450 enzymes by epoxiconazole enantiomers.

Disruption of Steroidogenesis

By inhibiting CYP enzymes, particularly aromatase (CYP19), epoxiconazole can interfere with the synthesis of steroid hormones, such as estrogen and testosterone.[8] This endocrine disruption can have profound effects on the growth, development, and reproduction of aquatic organisms.

Steroidogenesis_Disruption_Pathway Epoxiconazole Epoxiconazole Enantiomers Aromatase Aromatase (CYP19) Epoxiconazole->Aromatase inhibits Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Testosterone Testosterone Progesterone->Testosterone Estradiol 17β-Estradiol (Estrogen) Testosterone->Estradiol catalyzed by Reproductive_Effects Adverse Reproductive Effects (e.g., reduced fecundity, altered sex ratios) Estradiol->Reproductive_Effects impacts

Caption: Disruption of the steroidogenesis pathway in fish by epoxiconazole.

Conclusion

The presented data clearly demonstrates the enantioselective toxicity of epoxiconazole in a range of aquatic organisms. Generally, the (-)-enantiomer exhibits higher toxicity to algae, while the (+)-enantiomer is more toxic to the crustacean Daphnia magna. Although specific enantiomer LC50 values for fish are not fully elucidated, the potential for endocrine disruption and metabolic alterations highlights a significant risk to vertebrate species as well. The underlying mechanisms of this enantioselective toxicity involve stereospecific interactions with key biological pathways, including those related to oxidative stress, cytochrome P450 enzyme activity, and steroid hormone synthesis.

These findings underscore the importance of considering the chirality of pesticides in environmental risk assessments. The development and use of enantiomerically pure formulations of epoxiconazole could potentially reduce its non-target toxicity and overall environmental impact. Further research is warranted to fully elucidate the enantioselective toxicokinetics and toxicodynamics of epoxiconazole in a wider range of aquatic species and to explore the long-term ecological consequences of exposure to this chiral fungicide.

References

Inter-laboratory Insights: A Comparative Guide to Epoxiconazole Residue Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the determination of epoxiconazole residues in different matrices, compiled from a range of independent validation studies. The data presented herein is intended to assist researchers and laboratory professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, accuracy, precision, and matrix complexity.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data from different studies on epoxiconazole residue analysis. These results represent the findings of individual laboratories and provide a basis for an inter-laboratory comparison of the capabilities of each method.

Table 1: QuEChERS with High-Performance Liquid Chromatography (HPLC)

MatrixFortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Beans0.01, 0.1, 1.096 - 102[1][2]0.98 - 1.52[1][2]0.01[1][2]
Zucchini0.01, 0.1, 1.096 - 102[1][2]0.98 - 1.52[1][2]0.01[1][2]

Table 2: Gas Chromatography with Electron Capture Detector (GC-ECD)

MatrixFortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Wheat Grains0.01, 0.1, 282 - 93[3][4]3.0 - 9.7[3][4]0.01[4]
Wheat Plant0.01, 0.1, 1082 - 93[3][4]3.0 - 9.7[3][4]0.01[4]
Soil0.01, 0.1, 282 - 93[3][4]3.0 - 9.7[3][4]0.01[4]
AppleNot Specified74 - 108[5]2.90 - 9.55[5]0.01 - 0.02[5]

Table 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

MatrixFortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Brown Rice0.01, 0.1, 5.089.2 - 104.1[6]4.6 - 14.4[6]0.01[6]
Straw0.01, 0.1, 5.089.2 - 104.1[6]4.6 - 14.4[6]0.01[6]
Rice Hull0.01, 0.1, 5.089.2 - 104.1[6]4.6 - 14.4[6]0.01[6]
Paddy Water0.01, 0.1, 5.089.2 - 104.1[6]4.6 - 14.4[6]0.01[6]
Paddy Soil0.01, 0.1, 5.089.2 - 104.1[6]4.6 - 14.4[6]0.01[6]
BeetrootNot SpecifiedNot SpecifiedNot Specified0.01[7][8]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies for the analysis of epoxiconazole residues.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[9][10][11] It involves two main steps: extraction and clean-up.[9]

  • Extraction: A homogenized sample (typically 10 g) is mixed with a solvent, usually acetonitrile, and buffering salts.[1][9] This mixture is shaken vigorously to ensure efficient extraction of the pesticide residues into the organic solvent.[1]

  • Clean-up: After extraction, the supernatant is subjected to dispersive solid-phase extraction (d-SPE) for clean-up.[9] This step involves adding a sorbent, such as primary secondary amine (PSA), to remove interfering matrix components like fats, sugars, and pigments.[5][9]

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

This method was utilized for the analysis of epoxiconazole in beans and zucchini.[1][2]

  • Sample Preparation: The QuEChERS method was used for sample extraction and clean-up.[1]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (70:30, v/v).[1]

    • Flow Rate: 1 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Detection Wavelength: 230 nm.[1]

    • Retention Time for Epoxiconazole: 7.21 minutes.[1]

Gas Chromatography with Electron Capture Detector (GC-ECD)

This technique was applied for the determination of epoxiconazole residues in wheat and soil.[3][4]

  • Sample Preparation:

    • Extraction: A 10 g subsample was extracted with 20 mL of acetonitrile in an ultrasonic machine for 30 minutes, after the addition of 10 mL of distilled water.[3] 3 g of sodium chloride was then added, and the sample was vortexed and centrifuged.[3]

    • Clean-up: The supernatant was passed through a pre-activated Florisil® cartridge. The cartridge was eluted with a mixture of acetone and n-hexane.[3] The eluate was evaporated to dryness and the residue was redissolved in n-hexane for GC-ECD analysis.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has been identified as a highly sensitive and selective technique for pesticide residue analysis, often outperforming GC-MS for a wide range of pesticides.[12][13][14] It was used for the analysis of epoxiconazole in various rice and paddy-related matrices.[6] While the specific chromatographic conditions were not detailed in the provided search results, LC-MS/MS methods generally offer superior sensitivity and specificity compared to other techniques.[13][14]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described above.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Clean-up cluster_analysis Analysis Sample Homogenized Sample (10g) Add_ACN Add Acetonitrile (10mL) Sample->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add MgSO4 & NaCl Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake2->Centrifuge1 Supernatant Take Aliquot of Supernatant Centrifuge1->Supernatant Add_PSA Add PSA Sorbent Supernatant->Add_PSA Vortex Vortex Add_PSA->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis HPLC or LC-MS/MS Analysis Final_Extract->Analysis

Caption: General workflow of the QuEChERS sample preparation method.

GC_ECD_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Sample Homogenized Sample (10g) Add_Water Add Distilled Water (10mL) Sample->Add_Water Add_ACN Add Acetonitrile (20mL) Add_Water->Add_ACN Ultrasonic Ultrasonic Extraction (30 min) Add_ACN->Ultrasonic Add_NaCl Add NaCl (3g) Ultrasonic->Add_NaCl Vortex Vortex & Centrifuge Add_NaCl->Vortex Supernatant Take Supernatant Vortex->Supernatant Florisil Florisil Cartridge Clean-up Supernatant->Florisil Elute Elute with Acetone/n-hexane Florisil->Elute Evaporate Evaporate to Dryness Elute->Evaporate Redissolve Redissolve in n-hexane Evaporate->Redissolve Final_Sample Final Sample Redissolve->Final_Sample Analysis GC-ECD Analysis Final_Sample->Analysis

Caption: Workflow for epoxiconazole analysis in soil and wheat using GC-ECD.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Performance Parameters cluster_decision Method Selection QuEChERS_HPLC QuEChERS-HPLC-DAD LOD_LOQ LOD / LOQ QuEChERS_HPLC->LOD_LOQ Recovery Recovery (%) QuEChERS_HPLC->Recovery Precision Precision (RSD %) QuEChERS_HPLC->Precision Selectivity Selectivity QuEChERS_HPLC->Selectivity GC_ECD GC-ECD GC_ECD->LOD_LOQ GC_ECD->Recovery GC_ECD->Precision GC_ECD->Selectivity LC_MSMS LC-MS/MS LC_MSMS->LOD_LOQ LC_MSMS->Recovery LC_MSMS->Precision LC_MSMS->Selectivity Sensitivity Required Sensitivity LOD_LOQ->Sensitivity Choice Optimal Method Choice Recovery->Choice Precision->Choice Selectivity->Choice Matrix Matrix Type Matrix->Choice Sensitivity->Choice Cost Cost & Availability Cost->Choice

Caption: Logical relationship for selecting an epoxiconazole analysis method.

References

A Comparative Guide to the In Vivo Metabolism of Epoxiconazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo metabolism of the enantiomers of the triazole fungicide, epoxiconazole. Due to its chiral nature, the enantiomers of epoxiconazole exhibit different biological activities and metabolic fates within living organisms. Understanding these differences is crucial for accurate risk assessment and the development of safer agrochemicals. This document summarizes key experimental findings on the stereoselective metabolism, distribution, and excretion of (+)-epoxiconazole and (-)-epoxiconazole, supported by detailed experimental protocols and visual diagrams.

Comparative Quantitative Data

Table 1: Comparative Pharmacokinetics of Epoxiconazole Enantiomers in Lizards

Parameter(+)-Epoxiconazole(-)-EpoxiconazoleReference
Absorption in Plasma More readily absorbedLess readily absorbed[1]
Preferential Distribution Liver, gonad, kidney, skin, brain, and intestineNone observed[1]
Elimination from Liver and Kidney (at high doses) SlowerFaster[1]

Table 2: In Vitro Metabolic Half-Life in Rat Liver Microsomes

CompoundHalf-life (t½)
Racemic Epoxiconazole173.25 min

Table 3: Comparative Metabolite Formation in Lizards

MetaboliteRelative Concentration from (+)-EpoxiconazoleRelative Concentration from (-)-EpoxiconazoleReference
M2, M4, M10 LowerHigher[1]
M18, M19 DetectedDetected[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe typical experimental protocols used in the in vivo study of epoxiconazole enantiomer metabolism.

Animal Dosing and Sample Collection (Rodent Model)

A common method for administering specific doses of substances to rodents is oral gavage.

  • Animal Model: Male Sprague-Dawley rats (or a similar rodent model) are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Dosing:

    • Epoxiconazole enantiomers are dissolved in a suitable vehicle (e.g., corn oil).

    • Rats are fasted overnight before dosing.

    • A single oral dose of the test substance is administered using a gavage needle. The volume is typically calculated based on the animal's body weight.

  • Sample Collection:

    • Blood: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

    • Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, brain, fat, etc.) are collected, weighed, and stored at -80°C until analysis.

    • Excreta: Urine and feces are collected using metabolic cages at specified intervals (e.g., 0-24h, 24-48h, 48-72h) and stored at -80°C.

Sample Preparation and Analytical Methodology

The analysis of epoxiconazole enantiomers and their metabolites in biological matrices typically involves extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Plasma Sample Preparation:

    • To a known volume of plasma, an internal standard is added.

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis.

  • Tissue Sample Preparation:

    • Tissue samples are homogenized in a suitable buffer.

    • The homogenate is then subjected to an extraction procedure, often solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the complex matrix.

    • The purified extract is then concentrated and prepared for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Enantioselective separation is achieved using a chiral column (e.g., Chiralcel OD-3R or Lux-Cellulose-1). The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of the parent enantiomers and their metabolites.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the in vivo metabolism of epoxiconazole enantiomers.

experimental_workflow cluster_dosing Animal Dosing cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis animal_model Rodent Model (e.g., Sprague-Dawley Rats) dosing Oral Gavage with (+)-Epoxiconazole, (-)-Epoxiconazole, or Racemate animal_model->dosing blood Blood Sampling (Time Course) dosing->blood tissue Tissue Harvesting (Endpoint) dosing->tissue excreta Urine & Feces (Metabolic Cages) dosing->excreta extraction Extraction (LLE or SPE) blood->extraction tissue->extraction excreta->extraction concentration Concentration & Reconstitution extraction->concentration lcms Chiral LC-MS/MS Analysis concentration->lcms data_analysis Pharmacokinetic & Metabolite Analysis lcms->data_analysis

Caption: Experimental workflow for in vivo metabolism studies.

Proposed Metabolic Pathway of Epoxiconazole Enantiomers

The metabolism of epoxiconazole enantiomers is primarily mediated by Cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated and methoxylated metabolites. The following diagram illustrates a proposed metabolic pathway.

metabolic_pathway cluster_parent Parent Enantiomers cluster_phase1 Phase I Metabolism cluster_enzymes Metabolizing Enzymes plus_epoxi (+)-Epoxiconazole hydroxylated Hydroxylated Metabolites plus_epoxi->hydroxylated Hydroxylation methoxylated Methoxylated Metabolite plus_epoxi->methoxylated Methoxylation minus_epoxi (-)-Epoxiconazole minus_epoxi->hydroxylated minus_epoxi->methoxylated cyp450 CYP450s (e.g., CYP3A4, CYP2C9, CYP2A6) cyp450->hydroxylated cyp450->methoxylated sult SULT1A1 sult->hydroxylated Sulfation

Caption: Proposed metabolic pathway for epoxiconazole enantiomers.

Conclusion

The available evidence strongly indicates that the in vivo metabolism of epoxiconazole is enantioselective. Differences in absorption, distribution, elimination, and metabolite formation between (+)- and (-)-epoxiconazole have been observed in various biological systems.[1][2] The primary metabolic transformations involve hydroxylation and methoxylation, mediated by CYP450 enzymes.[3] While a complete quantitative pharmacokinetic profile in a rodent model is not publicly available, the data presented in this guide, derived from studies in other species and in vitro systems, provides a valuable framework for understanding the differential metabolic fate of epoxiconazole enantiomers. Further research focusing on the stereoselective toxicokinetics in mammalian models is warranted to refine the risk assessment of this widely used fungicide.

References

Performance Showdown: A Comparative Analysis of Clean-up Techniques for Epoxiconazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like epoxiconazole is paramount. The choice of sample clean-up technique significantly impacts analytical performance, influencing recovery, matrix effects, and overall data reliability. This guide provides an objective comparison of prevalent clean-up methods for epoxiconazole samples, supported by experimental data to inform your methodological decisions.

This comparative analysis focuses on two widely adopted clean-up techniques: the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, particularly its dispersive solid-phase extraction (d-SPE) format, and traditional Solid-Phase Extraction (SPE) using packed cartridges. The performance of these techniques is evaluated based on key analytical parameters including recovery rates, precision (expressed as relative standard deviation, RSD), and the limit of quantification (LOQ).

Quantitative Performance Comparison

The following table summarizes the performance metrics of different clean-up techniques for epoxiconazole analysis across various matrices as reported in scientific literature.

Clean-up TechniqueMatrixFortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
QuEChERS with d-SPE Beans & Zucchini0.01, 0.1, 1.096 - 102[1][2]0.98 - 1.52[1][2]0.01[1][2]
Solid-Phase Extraction (SPE) Wheat & Soil0.01, 0.1, 2, 1082 - 93[3]3.0 - 9.7[3]0.01[3]
Modified QuEChERS Sugar Beet & Beet MolassesNot Specified>707.1 - 18.4 (within-laboratory reproducibility)[4]0.01[4]

Experimental Methodologies

QuEChERS with Dispersive Solid-Phase Extraction (d-SPE)

The QuEChERS method is a popular and streamlined approach for pesticide residue analysis in food matrices.[5] The protocol, as applied to bean and zucchini samples, involves an initial extraction followed by a d-SPE clean-up step.[1][2]

  • Sample Preparation: 10 g of a homogenized sample is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of acetonitrile is added, and the tube is vigorously shaken for 1 minute. Subsequently, 4.0 g of anhydrous magnesium sulfate and 1.0 g of sodium chloride are added, and the tube is shaken again.[1]

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer.

  • Dispersive SPE Clean-up: 1 mL of the supernatant is transferred to a tube containing 25 mg of primary secondary amine (PSA), 150 mg of anhydrous magnesium sulfate, and 10 mg of graphitized carbon black (GCB).[1] The tube is vortexed for 1 minute and then centrifuged.

  • Final Extract: The resulting supernatant is filtered and is then ready for analysis by High-Performance Liquid Chromatography (HPLC).[1]

Solid-Phase Extraction (SPE) with Florisil® Cartridge

SPE is a conventional and effective technique for sample clean-up that relies on the partitioning of analytes between a solid phase and a liquid phase.[6] The following protocol was utilized for the analysis of epoxiconazole in wheat and soil samples.[3]

  • Extraction: The specific extraction procedure for the sample matrix (wheat or soil) is performed.

  • Cartridge Activation: A Florisil® cartridge is pre-activated.[3]

  • Sample Loading: The sample extract is loaded onto the SPE cartridge.

  • Elution: The epoxiconazole residues are eluted from the cartridge using 5 mL of an acetone/n-hexane (2:8, V/V) solution.[3]

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a nitrogen stream, and the residue is redissolved in n-hexane for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for sample preparation and analysis using the QuEChERS with d-SPE and SPE clean-up techniques.

G cluster_0 Sample Preparation cluster_1 QuEChERS with d-SPE cluster_2 Solid-Phase Extraction (SPE) Homogenized_Sample Homogenized Sample QuEChERS_Extraction Extraction (Acetonitrile, Salts) Homogenized_Sample->QuEChERS_Extraction SPE_Extraction Matrix-Specific Extraction Homogenized_Sample->SPE_Extraction QuEChERS_Centrifugation Centrifugation QuEChERS_Extraction->QuEChERS_Centrifugation dSPE_Cleanup d-SPE Clean-up (PSA, MgSO4, GCB) QuEChERS_Centrifugation->dSPE_Cleanup dSPE_Centrifugation Centrifugation dSPE_Cleanup->dSPE_Centrifugation QuEChERS_Final_Extract Final Extract for HPLC Analysis dSPE_Centrifugation->QuEChERS_Final_Extract SPE_Loading Load onto Florisil® Cartridge SPE_Extraction->SPE_Loading SPE_Elution Elution (Acetone/n-Hexane) SPE_Loading->SPE_Elution SPE_Evaporation Evaporation & Reconstitution SPE_Elution->SPE_Evaporation SPE_Final_Extract Final Extract for GC-ECD Analysis SPE_Evaporation->SPE_Final_Extract

Epoxiconazole Sample Clean-up Workflow

Discussion

Both QuEChERS with d-SPE and traditional SPE have demonstrated their efficacy in the clean-up of epoxiconazole samples, yielding high recovery rates and acceptable precision. The QuEChERS method, with its minimal solvent usage and rapid procedure, offers a significant advantage in terms of sample throughput and cost-effectiveness. The reported recoveries of 96-102% in vegetable matrices highlight its excellent performance.[1][2]

On the other hand, SPE with Florisil® cartridges also provides robust clean-up, with recoveries ranging from 82% to 93% in more complex matrices like soil and wheat.[3] The choice between these methods may depend on the specific matrix being analyzed, the available laboratory equipment, and the desired sample throughput. For a large number of samples, particularly in food matrices, the QuEChERS method is often preferred. For more challenging matrices that may require a more rigorous clean-up, traditional SPE remains a valuable tool.

It is also important to consider the potential for matrix effects, which can enhance or suppress the analytical signal.[7][8] The negative matrix effect values reported for HPLC analysis after QuEChERS clean-up indicate a matrix-induced signal suppression.[1] Researchers should evaluate matrix effects during method validation to ensure accurate quantification.

References

Safety Operating Guide

Personal protective equipment for handling (Rac)-Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of (Rac)-Epoxiconazole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. This compound is a fungicide suspected of causing cancer and having adverse effects on fertility and unborn children, making strict adherence to safety protocols imperative.[1][2][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is essential to wear the appropriate PPE at all times to minimize exposure.

PPE CategorySpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield should be worn in addition to goggles when there is a splash hazard.To protect against splashes, mists, and dust of this compound, preventing contact with the eyes.
Skin Protection Chemical-resistant gloves (e.g., PVC or rubber).[1] Wear fire/flame resistant and impervious clothing.[5] A lab coat or chemical-resistant suit should be worn.[6]To prevent skin contact with the chemical. Gloves must be inspected before use and hands should be washed after removal.[5] Contaminated clothing should be washed before reuse.[1]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, irritation is experienced, or ventilation is inadequate.[5] Ensure respirators meet Australian Standards AS/NZS 1715 and 1716.[1]To protect against inhalation of dust, mists, or vapors, especially in poorly ventilated areas or during operations that may generate aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to ensure safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[5] The use of a chemical fume hood is highly recommended.

  • Before handling, obtain and read all safety instructions and the Safety Data Sheet (SDS).[1][5]

  • Keep the work area clean and uncluttered.

  • Have an emergency eyewash station and safety shower readily accessible.[4]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[5]

  • Wear all required PPE as specified in the table above.

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.

  • For creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the spill area.[4]

  • Wearing appropriate PPE, contain the spill using absorbent materials like sand, earth, or vermiculite.[1][4]

  • Collect the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Wash the spill area thoroughly after the material has been collected.[1]

  • Prevent spilled material from entering drains or waterways.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated absorbent materials, and empty containers, must be collected and disposed of as hazardous waste.

  • Container Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".

  • Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][5] Do not dispose of with household garbage or allow it to reach the sewage system.[8]

  • Empty Containers: Empty containers should not be reused and should be disposed of as hazardous waste. Puncture and crush containers before burying in an approved landfill, if local regulations permit.[7]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal a Review SDS and Protocols b Verify Engineering Controls (Fume Hood, Ventilation) a->b c Don Appropriate PPE b->c d Weighing and Solution Preparation (in Fume Hood) c->d e Perform Experiment d->e f Decontaminate Work Surfaces e->f g Segregate and Label Hazardous Waste f->g h Dispose of Waste per Regulations g->h i Remove PPE and Wash Hands h->i

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.